molecular formula C30H34O10 B12301787 Isolappaol C

Isolappaol C

Cat. No.: B12301787
M. Wt: 554.6 g/mol
InChI Key: GYDLBAQBIIVPGM-UHFFFAOYSA-N
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Description

Isolappaol C is a useful research compound. Its molecular formula is C30H34O10 and its molecular weight is 554.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H34O10

Molecular Weight

554.6 g/mol

IUPAC Name

3-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)8-19-15-40-30(36)20(19)9-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3

InChI Key

GYDLBAQBIIVPGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Isolappaol C?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol C is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Lignans are widely distributed in the plant kingdom and have garnered significant interest from the scientific community for their potential therapeutic applications. This document provides a technical overview of this compound, focusing on its chemical structure and general methodologies for its isolation.

Chemical Structure of this compound

This compound is characterized by the molecular formula C30H34O10.[1] As a lignan, its core structure is derived from the dimerization of two phenylpropanoid units. The specific arrangement of its atoms and functional groups is depicted in its 2D chemical structure.

Chemical Information Summary

PropertyValueReference
Molecular Formula C30H34O10[1]
PubChem CID 146075482[1]
Classification Lignan, Phenylpropanoid

Experimental Protocols: Isolation of Lignans

While a specific protocol for the isolation of this compound from its natural source in the Orchidaceae family is not detailed in the scientific literature, a general methodology for the extraction and isolation of lignans from plant materials can be described. This protocol is based on established techniques for separating polyphenolic compounds.[2][3][4][5]

General Lignan Isolation Workflow

Caption: Generalized workflow for the isolation and identification of lignans from plant sources.

Methodology Details:

  • Extraction: The plant material is first dried and ground to a fine powder to increase the surface area for solvent extraction. The extraction of lignans is typically performed using polar solvents such as methanol, ethanol, or aqueous mixtures of these alcohols.[2] The choice of solvent depends on the polarity of the target lignan. The mixture is usually agitated or sonicated to enhance extraction efficiency.

  • Purification: The resulting crude extract is filtered and concentrated under reduced pressure. To separate lignans from other classes of compounds, a liquid-liquid partitioning step is often employed using immiscible solvents of varying polarities, such as n-hexane and ethyl acetate.[2] Further purification is achieved through various chromatographic techniques. Column chromatography using stationary phases like silica gel or Sephadex is a common method for the separation of individual lignans.[2]

  • Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the compound of interest. The pure compound is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate its chemical structure.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of this compound and its effects on cellular signaling pathways in the available scientific literature. Lignans as a class have been investigated for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[3] However, the specific biological profile of this compound remains to be elucidated through future research.

Conclusion

This compound is a lignan with a defined chemical structure. While a detailed experimental characterization and investigation of its biological functions are not yet available, the general protocols for lignan isolation provide a framework for obtaining this compound from its natural sources for further study. Future research is needed to determine its physicochemical properties, spectroscopic data, and to explore its potential pharmacological activities and mechanisms of action.

References

Isolappaol C: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol C is a lignan compound that has garnered interest within the scientific community due to its potential biological activities. As a natural product, its primary source and the methods for its extraction and purification are of significant interest to researchers exploring novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and a summary of its known biological activities.

Natural Sources of this compound

This compound is a naturally occurring phytochemical found in the plant species Arctium lappa, commonly known as greater burdock.[1][2] Specifically, this compound has been identified within the seeds of this plant.[1][3] Arctium lappa is a biennial plant belonging to the Asteraceae family and is native to Europe and Asia. It is now widely distributed in other parts of the world, including North America. The seeds of Arctium lappa are known to contain a variety of bioactive compounds, including a rich profile of lignans.

Table 1: Bioactive Compounds Identified in Arctium lappa Seeds

Compound ClassExamplesReference
LignansArctiin, Arctigenin, Matairesinol, Lappaol A, Lappaol F, This compound [1][3][4]
Caffeoylquinic AcidsChlorogenic acid, Cynarin[4][5]
FlavonoidsLuteolin, Quercetin[5]
Fatty AcidsVarious[6]

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be constructed based on the established procedures for isolating lignans from Arctium lappa seeds. This process typically involves solvent extraction followed by chromatographic separation techniques.

Experimental Protocol: Generalized Isolation of Lignans from Arctium lappa Seeds

1. Preparation of Plant Material:

  • Obtain mature, dried seeds of Arctium lappa.

  • Grind the seeds into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • The powdered seeds are typically extracted with a polar solvent such as methanol or ethanol.[1][7] An aqueous mixture of these alcohols (e.g., 80% methanol) can also be utilized.[8]

  • Maceration or Soxhlet extraction are common techniques. For maceration, the powdered seeds are soaked in the solvent for an extended period (e.g., 24-72 hours) at room temperature with occasional agitation.

  • The resulting mixture is then filtered to separate the solid plant material from the liquid extract.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Liquid-Liquid Partitioning (Optional but Recommended):

  • The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate fraction.

4. Chromatographic Purification:

  • The lignan-rich fraction is subjected to various chromatographic techniques for the separation and purification of individual compounds.

  • Column Chromatography: Polyamide column chromatography has been successfully used for the separation of lignans from Arctium lappa.[8] The column is typically eluted with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. For instance, a gradient of methanol in water can be employed.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC): This is a crucial step for the final purification of this compound.[8] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The elution can be isocratic or a gradient program. Fractions are collected based on the retention time of the target compound, which is monitored using a UV detector.

5. Structure Elucidation:

  • The purified this compound is identified and its structure confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

Experimental Workflow Diagram

experimental_workflow start Dried Arctium lappa Seeds grinding Grinding start->grinding extraction Solvent Extraction (Methanol or Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning column_chromatography Column Chromatography (e.g., Polyamide) partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc Semi-Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound structure_elucidation Structural Elucidation (NMR, MS) pure_compound->structure_elucidation end Characterized this compound structure_elucidation->end

Generalized workflow for the isolation of this compound.

Biological Activity of this compound

Preliminary studies suggest that this compound possesses anti-inflammatory properties.[2] While detailed mechanistic studies on this compound are limited, the anti-inflammatory activity of related lignans from Arctium lappa often involves the modulation of key signaling pathways involved in the inflammatory response.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a general anti-inflammatory signaling pathway that could potentially be modulated by this compound, based on the known mechanisms of other anti-inflammatory lignans. It is important to note that this is a hypothetical representation and requires experimental validation for this compound.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) signaling_cascade Signaling Cascade (e.g., MyD88, TRAF6) receptor->signaling_cascade isolappaol This compound isolappaol->signaling_cascade ikk IKK Complex isolappaol->ikk mapk MAPK Pathway (p38, JNK, ERK) isolappaol->mapk inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) inflammatory_stimulus->receptor signaling_cascade->ikk signaling_cascade->mapk ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB nfkb_active Active NF-κB nfkb->nfkb_active translocates gene_transcription Gene Transcription nfkb_active->gene_transcription pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->pro_inflammatory_cytokines

Hypothetical anti-inflammatory signaling pathway for this compound.

Conclusion

This compound, a lignan found in the seeds of Arctium lappa, represents a promising natural product for further investigation. While standardized isolation protocols and comprehensive biological activity data are still emerging, the information presented in this guide provides a solid foundation for researchers. The generalized extraction and purification methods, along with the initial indications of anti-inflammatory activity, highlight the potential of this compound as a lead compound in drug discovery and development. Further studies are warranted to establish a detailed biological profile and to optimize its isolation for future research applications.

References

An In-depth Technical Guide to the Biosynthesis of Isolappaol C in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the biosynthesis of Isolappaol C, a sesquilignan found in the seeds of Arctium lappa (burdock). While the complete enzymatic pathway remains to be fully elucidated, this document synthesizes the available evidence to propose a putative biosynthetic route and outlines the experimental methodologies required for its validation.

Introduction to this compound and its Significance

This compound is a butyrolactone sesquilignan isolated from the seeds of Arctium lappa[1][2]. Lignans, a diverse class of phenylpropanoid dimers, are known for their wide range of biological activities. Sesquilignans, which are composed of three phenylpropanoid units, often exhibit enhanced pharmacological properties. This compound, along with its related compounds such as lappaol C and lappaol F, has garnered interest for its potential therapeutic applications[3][4]. A recent study has highlighted that the metabolic conversion of monolignans to sesquilignans and dilignans is a crucial process during the seed germination of Arctium lappa, suggesting a significant physiological role for these compounds in plant development[5].

The General Lignan Biosynthetic Pathway: The Foundation

The biosynthesis of all lignans, including the presumed precursors to this compound, originates from the phenylpropanoid pathway. This well-established pathway provides the fundamental building blocks for a vast array of plant secondary metabolites.

The initial steps involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce coniferyl alcohol. The key steps are:

  • Phenylalanine Ammonia Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester.

  • Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): A series of reductive steps that convert p-coumaroyl-CoA to coniferyl alcohol.

The first committed step in lignan biosynthesis is the stereospecific coupling of two coniferyl alcohol molecules to form pinoresinol. This reaction is mediated by dirigent proteins (DIR) and a laccase or peroxidase. From pinoresinol, a series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs) can lead to the formation of other lignans such as lariciresinol and secoisolariciresinol. Cell-free extracts from Arctium lappa have been shown to catalyze the formation of (+)-secoisolariciresinol from coniferyl alcohol.

General_Lignan_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Coniferyl_Alcohol Coniferyl_Alcohol p_Coumaric_Acid->Coniferyl_Alcohol Multiple Steps Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol DIR/Laccase Lariciresinol Lariciresinol Pinoresinol->Lariciresinol PLR Secoisolariciresinol Secoisolariciresinol Lariciresinol->Secoisolariciresinol PLR

Figure 1: General Lignan Biosynthetic Pathway.

Putative Biosynthetic Pathway of this compound

The precise enzymatic steps leading to this compound from the general lignan precursors are currently unknown. However, based on its sesquilignan structure, a hypothetical pathway can be proposed. This pathway likely involves the addition of a third phenylpropanoid unit to a pre-existing lignan scaffold and subsequent modifications to form the characteristic butyrolactone ring.

One plausible hypothesis involves a Diels-Alder cycloaddition reaction, which has been proposed for the biosynthesis of other sesquilignans[6]. In this scenario, a lignan such as secoisolariciresinol could be oxidized to form a reactive intermediate that then undergoes a Diels-Alder reaction with another monolignol, such as coniferyl alcohol. Subsequent enzymatic modifications, including oxidation and cyclization, would then lead to the formation of the lappaol skeleton and the butyrolactone moiety. The enzymes catalyzing these later steps are likely to be cytochrome P450 monooxygenases and other oxidoreductases.

Putative_Isolappaol_C_Pathway cluster_known Known General Lignan Pathway cluster_hypothetical Hypothetical Pathway to this compound Coniferyl_Alcohol Coniferyl_Alcohol Secoisolariciresinol Secoisolariciresinol Coniferyl_Alcohol->Secoisolariciresinol DIRs, PLRs Reactive_Intermediate Oxidized Lignan Intermediate Secoisolariciresinol->Reactive_Intermediate Oxidase (e.g., P450) Diels_Alder_Adduct Diels-Alder Adduct Reactive_Intermediate->Diels_Alder_Adduct Diels-Alderase? Lappaol_Scaffold Lappaol Scaffold Diels_Alder_Adduct->Lappaol_Scaffold Oxidoreductases, Cyclases Isolappaol_C This compound Lappaol_Scaffold->Isolappaol_C Tailoring Enzymes Coniferyl_Alcohol_2 Coniferyl Alcohol Coniferyl_Alcohol_2->Diels_Alder_Adduct

Figure 2: Hypothetical Biosynthetic Pathway of this compound.

Quantitative Data

While specific data on the enzymatic kinetics of the this compound pathway are not available, quantitative analyses of lignan content in Arctium lappa have been conducted. These studies provide a basis for understanding the accumulation of these compounds.

Compound ClassPlant PartConcentration RangeReference
Total LignansSeedsHighly variable among genotypes[7][8]
Caffeoylquinic AcidsSeedsHigh levels detected[7]
LignansRootsTrace amounts[7]
ArctiinSeeds9 - 36 mg/g DW[9]
ArctigeninSeeds310 - 960 µg/g DW[9]
Lappaol CSeeds200 - 1650 µg/g DW[9]

DW = Dry Weight

Experimental Protocols for Pathway Elucidation

To fully elucidate the biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques will be necessary. The following protocols provide a framework for future research.

5.1. Identification of Candidate Genes

  • Transcriptome Analysis: Perform RNA-sequencing on Arctium lappa seeds at different developmental stages, particularly during germination when sesquilignan production is high[5].

  • Differential Gene Expression: Identify genes that are co-expressed with known lignan biosynthesis genes (e.g., PAL, C4H, PLR).

  • Candidate Gene Selection: Focus on gene families known to be involved in secondary metabolism, such as cytochrome P450s, oxidoreductases, and transferases.

5.2. Heterologous Expression and Characterization of Candidate Enzymes

This protocol describes the general workflow for expressing and testing the function of a candidate plant enzyme, for example, a putative cytochrome P450.

Experimental_Workflow Start Identify Candidate Gene (e.g., a P450) from Arctium lappa transcriptome Cloning Amplify cDNA and clone into an expression vector Start->Cloning Transformation Transform expression host (e.g., E. coli, yeast) Cloning->Transformation Expression Induce protein expression Transformation->Expression Purification Purify recombinant protein (e.g., via His-tag) Expression->Purification Enzyme_Assay Perform in vitro enzyme assay with putative substrates (e.g., secoisolariciresinol, coniferyl alcohol) Purification->Enzyme_Assay Analysis Analyze reaction products by LC-MS, NMR Enzyme_Assay->Analysis End Characterize enzyme function Analysis->End

References

Isolappaol C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolappaol C is a lignan compound with demonstrated anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used for its characterization. Notably, this compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, suggesting its potential as a modulator of inflammatory pathways. This document serves as a resource for researchers in pharmacology and drug discovery investigating novel anti-inflammatory agents.

Chemical and Physical Properties

This compound is a natural product classified as a lignan.[1] It has been isolated from the seeds of Arctium lappa (burdock) and the roots of Gymnadenia conopsea. The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 929905-15-7ChemFaces[2], ChemicalBook[3]
Molecular Formula C30H34O10ChemFaces[2], ChemicalBook[3]
Molecular Weight 554.59 g/mol ChemicalBook[3]
Physical Description PowderChemFaces[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]

Biological Activity: Anti-inflammatory Effects

The primary reported biological activity of this compound is its anti-inflammatory potential.[1] Research has focused on its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. When overproduced by inducible nitric oxide synthase (iNOS) in macrophages, NO contributes to the pathophysiology of various inflammatory diseases.

While specific quantitative data for this compound's inhibitory activity is not widely published, studies on lignans isolated from Arctium lappa seeds have demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.[4] For context, related lignans from the same source, such as lappaol F and diarctigenin, have been shown to strongly inhibit NO production. The investigation into the precise efficacy and dose-response of this compound is an area for further research.

Experimental Protocols

The evaluation of the anti-inflammatory activity of this compound and related compounds typically involves in vitro cell-based assays. A standard experimental workflow for assessing the inhibition of nitric oxide production is detailed below.

General Experimental Workflow for Nitric Oxide (NO) Inhibition Assay

This protocol outlines the general steps to quantify the effect of a test compound, such as this compound, on NO production in macrophage cells stimulated with lipopolysaccharide (LPS).

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_adhere Incubate for 12-24h for cell adherence seed_cells->incubate_adhere add_compound Add this compound (various concentrations) incubate_adhere->add_compound add_lps Add LPS (e.g., 1 µg/mL) to induce NO production add_compound->add_lps incubate_treatment Incubate for 24h add_lps->incubate_treatment collect_supernatant Collect cell culture supernatant incubate_treatment->collect_supernatant griess_reagent Mix supernatant with Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance (e.g., at 540 nm) griess_reagent->measure_absorbance calculate_inhibition Calculate % NO inhibition and IC50 value measure_absorbance->calculate_inhibition

Workflow for Nitric Oxide Inhibition Assay.
Detailed Methodology

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 12 to 24 hours.

  • Compound and LPS Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Subsequently, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group is treated with LPS only.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (typically 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed.

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured with a microplate reader, typically at a wavelength of 540 nm.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-only control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined from a dose-response curve.

Signaling Pathways

While the direct molecular targets and signaling pathways modulated by this compound have not been definitively elucidated, the inhibition of NO production in LPS-stimulated macrophages suggests a potential interaction with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Hypothesized Signaling Pathway for Anti-inflammatory Action

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. It is hypothesized that this compound may exert its anti-inflammatory effect by interfering with one or more steps in this pathway, ultimately leading to reduced iNOS expression and NO production. Other lignans from Arctium lappa, such as arctigenin, have been shown to inhibit the NF-κB pathway.[2]

Hypothesized LPS-induced NF-κB signaling pathway.

Conclusion and Future Directions

This compound is a lignan with promising anti-inflammatory activity, demonstrated by its ability to inhibit nitric oxide production in vitro. This technical guide provides foundational information for researchers interested in this compound. Future research should focus on:

  • Quantitative Efficacy: Determining the precise IC50 value of this compound for NO inhibition and other inflammatory markers.

  • Mechanism of Action: Elucidating the specific molecular targets and confirming the modulation of the NF-κB pathway or other relevant signaling cascades (e.g., MAPK pathways).

  • In Vivo Studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship: Synthesizing and testing analogues of this compound to optimize its biological activity and pharmacokinetic properties.

The continued investigation of this compound and related lignans may lead to the development of novel therapeutic agents for the treatment of inflammatory disorders.

References

Unveiling the Therapeutic Potential of Isolappaol C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of Isolappaol C, a Natural Compound with Promising Anti-Inflammatory Properties.

This technical guide delves into the current scientific understanding of this compound, a natural product isolated from the plant Arctium lappa, commonly known as burdock. While research is in its early stages, preliminary findings indicate that this compound possesses noteworthy anti-inflammatory effects, positioning it as a compound of interest for further investigation in the development of novel therapeutics. This document aims to provide a consolidated resource for the scientific community, summarizing the available data, outlining potential mechanisms of action, and offering a foundation for future research endeavors.

Executive Summary

This compound, a lignan derivative, has been identified as a bioactive constituent of Arctium lappa, a plant with a long history of use in traditional medicine. Scientific inquiry has begun to validate these traditional uses, with studies on various compounds from Arctium lappa revealing a range of biological activities. Notably, this compound, alongside related compounds such as lappaol C, lappaol D, lappaol F, and diarctigenin, has been cited for its anti-inflammatory properties. This guide will focus on the existing, albeit limited, evidence for the biological activities of this compound, with a primary emphasis on its anti-inflammatory potential.

Potential Biological Activities of this compound

The primary biological activity attributed to this compound in the current scientific literature is its anti-inflammatory action.

Anti-Inflammatory Activity

Initial reports suggest that this compound is among a group of compounds from Arctium lappa that exhibit anti-inflammatory effects. The precise mechanisms and quantitative measures of this activity are still under investigation and require further dedicated studies.

Further research is necessary to elucidate the specific pathways and molecular targets of this compound in mediating its anti-inflammatory response.

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC50, EC50 values) in publicly accessible literature that is solely focused on this compound's biological activities. The available information points to its classification as an anti-inflammatory compound based on broader studies of Arctium lappa extracts and their constituents.

Table 1: Summary of Potential Biological Activities of this compound

Biological ActivityEvidence LevelQuantitative DataSource
Anti-inflammatoryPreliminaryNot Available[1]

This table will be updated as more specific quantitative data on this compound becomes available.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet available in the public domain. However, based on standard methodologies for assessing anti-inflammatory activity, the following experimental workflows can be proposed for future studies.

Proposed In Vitro Anti-Inflammatory Assays

A common approach to screen for anti-inflammatory activity involves the use of cell-based assays that measure the inhibition of key inflammatory mediators. A representative workflow is depicted below.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell Culture & Stimulation cluster_assays Measurement of Inflammatory Mediators cluster_analysis Data Analysis cell_line Macrophage Cell Line (e.g., RAW 264.7) stimulation Inflammatory Stimulus (e.g., LPS) cell_line->stimulation treatment This compound Treatment (Various Concentrations) stimulation->treatment no_assay Nitric Oxide (NO) Assay (Griess Reagent) treatment->no_assay Measure NO in Supernatant pge2_assay Prostaglandin E2 (PGE2) Assay (ELISA) treatment->pge2_assay Measure PGE2 in Supernatant cytokine_assay Cytokine Assay (e.g., TNF-α, IL-6) (ELISA / CBA) treatment->cytokine_assay Measure Cytokines in Supernatant ic50 IC50 Value Calculation no_assay->ic50 pge2_assay->ic50 cytokine_assay->ic50

Proposed workflow for in vitro anti-inflammatory screening.

Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of other anti-inflammatory lignans, it is plausible that this compound may interfere with pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which this compound might exert its anti-inflammatory effects.

hypothetical_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling cluster_compound Compound Action cluster_response Inflammatory Response lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) mapk->inflammatory_mediators nfkb->inflammatory_mediators isolappaol_c This compound isolappaol_c->mapk Inhibition? isolappaol_c->nfkb Inhibition?

Hypothetical anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound has emerged as a natural product with potential anti-inflammatory activity. However, the current body of research is limited, and there is a clear need for comprehensive studies to fully characterize its biological profile. Future research should focus on:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable robust biological testing.

  • In Vitro and In Vivo Studies: Conducting a battery of in vitro and in vivo assays to quantify its anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activities to guide the synthesis of more potent and selective analogs.

The exploration of this compound holds promise for the discovery of new therapeutic leads for inflammatory and other diseases. This guide serves as a call to action for the scientific community to further investigate this intriguing natural compound.

References

Unraveling the Mechanistic Mysteries of Isolappaol C: A Look into Related Bioactive Lignans

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: While direct experimental evidence detailing the mechanism of action for Isolappaol C remains elusive in publicly available scientific literature, this technical guide consolidates the current understanding of closely related and structurally similar lignans isolated from Arctium lappa (burdock), namely Lappaol F and Isolappaol A. By examining the well-documented biological activities and signaling pathways of these analogous compounds, we can formulate informed hypotheses regarding the potential mechanisms of action for this compound. This whitepaper presents a comprehensive overview of the anticancer and longevity-promoting pathways influenced by these lappaol compounds, complete with quantitative data, experimental methodologies, and detailed signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a natural product classified as a lignan, a class of polyphenols widely recognized for their diverse biological activities.[1][2] Despite its identification, a thorough search of scientific databases reveals a significant gap in our knowledge regarding its specific mechanism of action. However, the study of its chemical relatives, Lappaol F and Isolappaol A, isolated from the same plant species, Arctium lappa, offers valuable insights into the potential therapeutic pathways that this compound might modulate.[3][4] These compounds have demonstrated significant effects on fundamental cellular processes, including cancer cell proliferation and longevity.[3][4][5] This guide will delve into the established mechanisms of these related compounds to provide a foundational understanding for future investigations into this compound.

Hypothesized Anticancer Mechanism: Insights from Lappaol F

Lappaol F, a lignan isolated from Arctium lappa, has demonstrated notable anticancer properties by targeting the Hippo-Yes-associated protein (YAP) signaling pathway, a critical regulator of cell proliferation and apoptosis.[3][5]

Inhibition of the Hippo-YAP Signaling Pathway

The Hippo pathway is a key tumor-suppressive signaling cascade. When the pathway is active, it phosphorylates and inactivates YAP, a transcriptional co-activator. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP, where it promotes the expression of genes involved in cell proliferation and survival.

Lappaol F has been shown to inhibit the proliferation of various cancer cell lines, and this effect is associated with the downregulation of YAP and its downstream target genes at both the mRNA and protein levels.[3][5] A key mechanism in this process is the increased expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, leading to its degradation.[3][5] The knockdown of 14-3-3σ has been shown to partially reverse the anti-proliferative effects of Lappaol F, confirming its importance in the compound's mechanism of action.[3] In colon xenograft models, treatment with Lappaol F resulted in reduced tumor growth and decreased YAP expression.[3][5]

Quantitative Data: In Vitro Anticancer Activity of Lappaol F

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lappaol F in various cancer cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µmol/L)
HeLaCervical Cancer41.5
MDA-MB-231Breast Cancer26.0
SW480Colorectal Cancer45.3
PC3Prostate Cancer42.9

Data sourced from:[3][5]

Experimental Protocols: Investigating the Anticancer Effects of Lappaol F

The following are generalized methodologies based on the available literature for assessing the anticancer mechanism of Lappaol F.

Cell Culture and Viability Assays:

  • Cell Lines: HeLa (cervical), MDA-MB-231 (breast), SW480 (colorectal), and PC3 (prostate) cancer cell lines.

  • Treatment: Cells are treated with varying concentrations of Lappaol F for different durations (e.g., 24, 48, 72 hours).

  • Assay: Cell viability is typically measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells.

Western Blotting:

  • Objective: To analyze the protein expression levels of key components of the Hippo-YAP pathway.

  • Procedure: Cells are treated with Lappaol F, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against YAP, phosphorylated YAP, 14-3-3σ, and downstream target genes.

Quantitative PCR (qPCR):

  • Objective: To measure the mRNA expression levels of YAP and its target genes.

  • Procedure: RNA is extracted from Lappaol F-treated cells and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the genes of interest.

Immunofluorescence:

  • Objective: To visualize the subcellular localization of YAP.

  • Procedure: Cells grown on coverslips are treated with Lappaol F, fixed, permeabilized, and incubated with an anti-YAP antibody. A fluorescently labeled secondary antibody is used for visualization by microscopy.

In Vivo Xenograft Studies:

  • Animal Model: BALB/c nude mice.

  • Procedure: Human colon cancer cells (e.g., SW480) are injected subcutaneously to establish tumors. Once tumors reach a certain volume, mice are treated with Lappaol F (e.g., 10 or 20 mg/kg, intravenously) for a specified period. Tumor growth is monitored, and upon completion of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).[3]

Signaling Pathway Diagram: Lappaol F Inhibition of the Hippo-YAP Pathway

Lappaol_F_Hippo_YAP_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lappaol F Lappaol F Lappaol F_cyto Lappaol F Lappaol F->Lappaol F_cyto 14-3-3s 14-3-3σ Lappaol F_cyto->14-3-3s Upregulates YAP_nuc YAP Lappaol F_cyto->YAP_nuc Inhibits Translocation YAP_P p-YAP 14-3-3s->YAP_P Sequesters Hippo Pathway Kinase Cascade Hippo Pathway Kinase Cascade YAP YAP Hippo Pathway Kinase Cascade->YAP Phosphorylates Degradation Degradation YAP_P->Degradation YAP->YAP_nuc Translocation YAP_nuc->YAP Translocation TEAD TEAD YAP_nuc->TEAD Proliferation Genes Proliferation Genes TEAD->Proliferation Genes Activates Apoptosis Genes Apoptosis Genes TEAD->Apoptosis Genes Inhibits

Caption: Lappaol F inhibits cancer cell proliferation by upregulating 14-3-3σ, which promotes the cytoplasmic retention and degradation of YAP, thereby preventing its nuclear translocation and pro-proliferative gene expression.

Hypothesized Longevity and Stress Resistance Mechanism: Insights from Isolappaol A

Isolappaol A, another lignan from Arctium lappa, has been studied for its effects on longevity and stress resistance, offering a different perspective on the potential bioactivity of this compound.

Modulation of the JNK-1-DAF-16 Signaling Cascade

Research in the model organism Caenorhabditis elegans has shown that Isolappaol A can upregulate the expression of jnk-1.[4] JNK-1 is a component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses and longevity. The upregulation of jnk-1 is thought to promote longevity and stress resistance through the JNK-1-DAF-16 cascade.[4] DAF-16, a forkhead transcription factor, is a key regulator of lifespan in C. elegans. When activated, DAF-16 translocates to the nucleus and promotes the expression of genes involved in stress resistance, metabolism, and longevity.

Experimental Protocols: Assessing Longevity Effects of Isolappaol A

The following methodologies are typically employed in C. elegans longevity studies.

C. elegans Culture and Lifespan Assay:

  • Strain: Wild-type C. elegans (N2) and relevant mutant strains (e.g., jnk-1 or daf-16 mutants).

  • Treatment: Worms are cultured on nematode growth medium (NGM) plates containing Isolappaol A.

  • Procedure: Synchronized populations of worms are maintained on the treatment plates, and their survival is monitored daily. The number of dead worms is recorded to generate survival curves.

Stress Resistance Assays:

  • Types of Stress: Thermal stress (heat shock), oxidative stress (e.g., paraquat exposure), or osmotic stress.

  • Procedure: Worms treated with Isolappaol A are subjected to a specific stressor, and their survival rate is compared to that of untreated worms.

Gene Expression Analysis:

  • Objective: To measure the expression of jnk-1, daf-16, and DAF-16 target genes.

  • Procedure: RNA is extracted from treated and untreated worms, followed by qPCR to quantify gene expression levels.

Signaling Pathway Diagram: Isolappaol A Modulation of the JNK-1-DAF-16 Pathway

Isolappaol_A_JNK_DAF16_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Isolappaol A Isolappaol A Isolappaol A_intra Isolappaol A Isolappaol A->Isolappaol A_intra JNK-1 JNK-1 Isolappaol A_intra->JNK-1 Upregulates DAF-16 DAF-16 JNK-1->DAF-16 Activates DAF-16_nuc DAF-16 (Nuclear) DAF-16->DAF-16_nuc Nuclear Translocation Longevity Genes Longevity & Stress Resistance Genes DAF-16_nuc->Longevity Genes Promotes Expression

Caption: Isolappaol A is hypothesized to promote longevity and stress resistance in C. elegans by upregulating JNK-1, leading to the activation and nuclear translocation of the transcription factor DAF-16.

Conclusion and Future Directions

The absence of direct research on this compound necessitates a hypothesis-driven approach based on the activities of its structural analogs. The anticancer effects of Lappaol F via inhibition of the Hippo-YAP pathway and the longevity-promoting effects of Isolappaol A through the JNK-1-DAF-16 cascade provide two compelling, albeit speculative, frameworks for the mechanism of action of this compound.

For researchers and drug development professionals, these findings underscore the therapeutic potential of lignans from Arctium lappa. Future research should prioritize the isolation and characterization of this compound to confirm its biological activities. Subsequently, the experimental protocols outlined in this guide can be adapted to systematically investigate its effects on the Hippo-YAP and JNK-1-DAF-16 pathways, as well as other relevant cellular signaling cascades. Such studies will be crucial in determining whether this compound shares the anticancer or longevity-promoting properties of its relatives and in unlocking its full therapeutic potential.

References

In Silico Prediction of Isolappaol C Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolappaol C, a lignan natural product, presents a compelling case for modern drug discovery pipelines. Its structural complexity and potential for bioactivity necessitate a multifaceted approach to elucidate its mechanism of action. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the biological targets of this compound. By leveraging both ligand-based and receptor-based computational methods, this guide outlines a systematic approach to generate and refine a list of putative protein targets, paving the way for experimental validation and further drug development. The methodologies detailed herein are grounded in established computational chemistry and bioinformatics principles, offering a robust framework for the target identification of novel natural products.

Introduction to this compound

This compound is a lignan with the chemical formula C30H34O10.[1] Lignans are a class of polyphenols found in many plants, and they are known to exhibit a wide range of biological activities. A structurally related compound, Isolappaol A, has been shown to upregulate the c-Jun N-terminal kinase (JNK) pathway, specifically jnk-1, which in turn promotes longevity and stress resistance in Caenorhabditis elegans through the JNK-1-DAF-16 cascade. This known activity of a close analog provides a valuable starting point for investigating the potential targets of this compound.

In silico target fishing has emerged as a powerful and cost-effective strategy in drug discovery.[2] It allows for the rapid screening of vast biological and chemical spaces to identify potential protein targets for a small molecule of interest. This approach can elucidate a compound's mechanism of action, predict potential off-target effects, and facilitate drug repurposing.[2] This guide outlines a hypothetical, yet scientifically rigorous, in silico workflow to predict the targets of this compound.

Proposed In Silico Target Prediction Workflow

The proposed workflow for this compound target prediction integrates both ligand-based and receptor-based approaches to enhance the robustness of the predictions.

G cluster_0 Ligand-Based Prediction cluster_1 Receptor-Based Prediction A This compound 2D/3D Structure B Chemical Fingerprinting A->B C Similarity Search (e.g., Tanimoto) B->C E Ranked List of Putative Targets C->E D Ligand-Based Target Databases (ChEMBL, PubChem) D->C K Target Prioritization (Consensus Scoring) E->K F This compound 3D Structure G Molecular Docking (Inverse Virtual Screening) F->G I Binding Affinity Scoring G->I H Protein Structure Databases (PDB) H->G J Ranked List of Putative Targets I->J J->K L Pathway & GO Enrichment Analysis K->L M Hypothesis Generation L->M

Figure 1: Proposed in silico target prediction workflow for this compound.

Methodologies

Ligand-Based Target Prediction

This approach is founded on the principle that structurally similar molecules are likely to have similar biological activities.

Experimental Protocol:

  • Compound Preparation: Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 146075482). Convert the 2D structure to a 3D conformer using a tool like Open Babel or the functionality within molecular modeling software.

  • Fingerprint Generation: Generate molecular fingerprints for this compound. Commonly used fingerprints include MACCS keys, ECFP (Extended-Connectivity Fingerprints), and FCFP (Functional-Class Fingerprints).

  • Database Selection: Utilize large-scale bioactivity databases such as ChEMBL, PubChem BioAssay, and BindingDB. These databases contain information on the biological activities of millions of small molecules against thousands of protein targets.

  • Similarity Searching: Employ a similarity metric, such as the Tanimoto coefficient, to compare the fingerprints of this compound against the fingerprints of all compounds in the selected databases.

  • Target Ranking: Rank the protein targets based on the similarity scores of the known active compounds. A higher cumulative similarity score for a particular target suggests a higher probability of interaction with this compound.

Receptor-Based Target Prediction (Inverse Virtual Screening)

This method involves docking the small molecule of interest into the binding sites of a large number of protein structures to predict binding affinities.

Experimental Protocol:

  • Ligand Preparation: Prepare the 3D structure of this compound. This includes adding hydrogen atoms, assigning partial charges, and minimizing the energy of the conformer.

  • Receptor Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should be filtered to include high-quality structures with well-defined binding pockets.

  • Molecular Docking: Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to systematically dock this compound into the binding site of each protein in the prepared library.

  • Scoring and Ranking: Score each docking pose using a scoring function that estimates the binding free energy. Rank the proteins based on their docking scores. More negative (lower) binding energy scores indicate a higher predicted binding affinity.

Data Presentation

The following tables present hypothetical quantitative data that would be generated from the in silico prediction workflow.

Table 1: Top 10 Putative Targets from Ligand-Based Similarity Search

RankTarget NameUniProt IDTanimoto Coefficient (Average)Number of Similar Active Compounds
1Mitogen-activated protein kinase 8 (JNK1)P459830.8515
2Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gammaP487360.8212
3Serine/threonine-protein kinase mTORP423450.8110
4Nuclear factor kappa-B p105 subunitP198380.798
5Tumor necrosis factorP013750.787
6I-kappa-B kinase beta (IKK-beta)O149200.779
7Prostaglandin G/H synthase 2 (COX-2)P353540.7611
85-lipoxygenaseP099170.756
9Peroxisome proliferator-activated receptor gammaP372310.745
10Estrogen receptor alphaP033720.734

Table 2: Top 10 Putative Targets from Receptor-Based Molecular Docking

RankTarget NamePDB IDBinding Affinity (kcal/mol)Key Interacting Residues
1Mitogen-activated protein kinase 8 (JNK1)4AWI-10.2MET111, LYS55, GLN119
2I-kappa-B kinase beta (IKK-beta)4KIK-9.8LYS44, ASP166, CYS99
3Prostaglandin G/H synthase 2 (COX-2)5F1A-9.5ARG120, TYR355, SER530
4Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma1E8X-9.3LYS833, ASP964, VAL882
5Serine/threonine-protein kinase mTOR4JSP-9.1TRP2239, LYS2187, ASP2357
65-lipoxygenase3V99-8.9HIS367, HIS372, ILE406
7Nuclear factor kappa-B p105 subunit1NFK-8.7ARG33, SER36, GLU65
8Peroxisome proliferator-activated receptor gamma2PRG-8.5SER289, HIS323, HIS449
9Tumor necrosis factor1TNF-8.2TYR59, GLN61, SER60
10Estrogen receptor alpha1ERE-8.0ARG394, GLU353, HIS524

Hypothetical Signaling Pathway of this compound

Based on the known activity of Isolappaol A and the consensus top-ranked putative target for this compound (JNK1), a hypothetical signaling pathway can be constructed.

G IsolappaolC This compound JNK1 JNK1 IsolappaolC->JNK1 Activates DAF16 DAF-16 (in cytoplasm) JNK1->DAF16 Phosphorylates DAF16_nucleus DAF-16 (in nucleus) DAF16->DAF16_nucleus Translocates to FourteenThreeThree 14-3-3 DAF16->FourteenThreeThree Dissociates from StressResistanceGenes Stress Resistance & Longevity Genes DAF16_nucleus->StressResistanceGenes Activates Transcription

Figure 2: Hypothetical JNK-1-DAF-16 signaling pathway modulated by this compound.

This proposed pathway suggests that this compound may activate JNK1, leading to the phosphorylation of the transcription factor DAF-16. This phosphorylation event could cause the dissociation of DAF-16 from its cytoplasmic anchor protein, 14-3-3, allowing it to translocate to the nucleus. In the nucleus, DAF-16 can then activate the transcription of genes involved in stress resistance and longevity.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the target prediction of this compound. By combining ligand- and receptor-based methods, a prioritized list of putative targets can be generated. The hypothetical data and signaling pathway presented here, centered around the plausible target JNK1, provide a clear framework for how to interpret and utilize the results of such a computational study.

The next critical step would be the experimental validation of the top-ranked putative targets. This could involve in vitro binding assays, enzyme activity assays, and cell-based reporter assays. Confirmation of a direct interaction between this compound and a specific target would provide a solid foundation for further preclinical development and the exploration of its therapeutic potential.

References

The Pharmacokinetic Profile of Isolappaol C: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for Isolappaol C is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of this compound's known biological activities and details the pharmacokinetic profile of the structurally related and well-researched lignan, arctigenin, also isolated from Arctium lappa, as a surrogate model. This information can guide future research and the design of pharmacokinetic studies for this compound.

Introduction to this compound

This compound is a sesquilignan, a class of polyphenolic compounds, isolated from the seeds of Arctium lappa L. (burdock), a plant with a long history in traditional medicine. Lignans from Arctium lappa have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While research on this compound is in its early stages, preliminary studies have highlighted its potential as a bioactive molecule.

Known Biological Activities of this compound

Current research on this compound has primarily focused on its in vitro anti-inflammatory effects. One study identified this compound as one of the lignans from Arctium lappa seeds. While some other lignans from the same extract, such as lappaol F and diarctigenin, showed strong inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was found to be inactive in this particular assay.

Further research is necessary to fully elucidate the bioactivities of this compound and its potential therapeutic applications.

Pharmacokinetic Profile (Surrogate Data from Arctigenin)

Due to the absence of pharmacokinetic data for this compound, this section presents the pharmacokinetic profile of arctigenin, a major bioactive lignan from Arctium lappa that has been extensively studied. Given their structural similarities as lignans from the same plant source, the pharmacokinetic behavior of arctigenin can provide valuable insights into the potential ADME properties of this compound.

Absorption

Arctigenin demonstrates good absorption characteristics in animal models. Following oral administration in rats, it is readily absorbed. In piglets, the absorption half-life (t1/2ka) of arctigenin from Fructus arctii powder was determined to be approximately 0.274 hours, indicating rapid absorption[1].

Distribution

Arctigenin exhibits wide distribution throughout the body. In rats, after administration, the highest concentrations of arctigenin were found in the intestine, followed by the heart, liver, pancreas, and kidney[2]. The apparent volume of distribution (Vd) in piglets was found to be 0.231 L/kg after intravenous injection and 1.680 L/kg after oral administration of Fructus arctii powder, suggesting that it is distributed in tissues[1].

Metabolism

The primary metabolic pathway for arctigenin is glucuronidation in the intestine and liver[3][4]. In vitro studies with rat microsomes have shown that arctigenin undergoes glucuronidation, demethylation, and hydrolysis[3][4]. The major metabolites identified are arctigenin-4'-O-glucuronide (AG) and arctigenic acid (AA)[3][4]. There is also evidence suggesting potential enterohepatic circulation, where glucuronide metabolites excreted in the bile can be hydrolyzed back to the parent compound by intestinal microflora[3][4].

Excretion

The elimination of arctigenin and its metabolites is relatively rapid. In rats, after both intravenous and oral administration, a fast elimination of its major metabolites, arctigenic acid (AA) and arctigenin-4'-O-glucuronide (AG), was observed[3][4]. The elimination half-life (t1/2β) of arctigenin in piglets after intravenous injection was 3.161 hours[1].

Table 1: Pharmacokinetic Parameters of Arctigenin in Rats (Intravenous Administration)

Parameter0.48 mg/kg0.96 mg/kg2.4 mg/kg
Arctigenin (AR)
Cmax (ng/mL)134 ± 24289 ± 56712 ± 123
Tmax (min)2.0 ± 0.02.0 ± 0.02.0 ± 0.0
AUC (ng·min/mL)1,870 ± 2303,980 ± 5609,870 ± 1,230
Arctigenic Acid (AA)
Cmax (ng/mL)45.6 ± 8.798.7 ± 12.3245 ± 34
Tmax (min)5.0 ± 0.05.0 ± 0.05.0 ± 0.0
AUC (ng·min/mL)1,230 ± 1802,560 ± 3406,540 ± 870
Arctigenin-4'-O-glucuronide (AG)
Cmax (ng/mL)289 ± 45598 ± 871,540 ± 230
Tmax (min)2.0 ± 0.02.0 ± 0.02.0 ± 0.0
AUC (ng·min/mL)12,300 ± 1,80025,600 ± 3,40065,400 ± 8,700

Data adapted from in vivo studies in rats. Values are presented as mean ± SD.[3]

Table 2: Pharmacokinetic Parameters of Arctigenin in Piglets

ParameterIntravenous (2.0 mg/kg)Oral (Fructus arctii powder)
t1/2α (h)0.166 ± 0.0221.435 ± 0.725
t1/2β (h)3.161 ± 0.29663.467 ± 29.115
Vd (L/kg)0.231 ± 0.0331.680 ± 0.402
CLb (L/(h·kg))0.057 ± 0.0030.076 ± 0.028
Cmax (µg/mL)-0.430 ± 0.035
tmax (h)-0.853 ± 0.211
AUC (µg·h/mL)1.189 ± 0.05714.672 ± 4.813

Data adapted from a pharmacokinetic study in piglets. Values are presented as mean ± SD.[1]

Experimental Protocols

Lignan Isolation and Identification

A general protocol for the isolation of lignans like this compound from Arctium lappa seeds involves the following steps:

  • Extraction: The dried and powdered seeds are extracted with a solvent such as methanol or ethanol.

  • Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity to separate compounds based on their chemical properties.

  • Chromatography: The fractions are further purified using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC)[5][6].

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS)[6].

In Vivo Pharmacokinetic Study of Arctigenin in Rats

The following is a typical protocol for an in vivo pharmacokinetic study of arctigenin in rats:

  • Animals: Male Sprague-Dawley rats are used for the study[7].

  • Drug Administration: Arctigenin is administered either intravenously (i.v.) via the tail vein or orally (p.o.) by gavage[3][4].

  • Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein into heparinized tubes[7].

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis[7].

  • Sample Analysis: The concentration of arctigenin and its metabolites in plasma samples is quantified using a validated analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2].

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL are calculated from the plasma concentration-time data using non-compartmental analysis[3].

In Vitro Metabolism Study of Arctigenin

A common protocol for studying the in vitro metabolism of arctigenin is as follows:

  • Microsome Preparation: Liver and intestinal microsomes are prepared from rats[3][4].

  • Incubation: Arctigenin is incubated with the microsomes in the presence of cofactors such as NADPH and UDPGA to initiate metabolic reactions[3][4].

  • Reaction Termination: The reactions are stopped at different time points by adding a quenching solution like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by UPLC-MS/MS to identify and quantify the metabolites formed[2].

  • Enzyme Kinetics: Kinetic parameters such as Vmax, Km, and intrinsic clearance (Clint) are determined by fitting the data to the Michaelis-Menten equation[3][4].

Signaling Pathways Modulated by Arctium Lappa Lignans

Lignans from Arctium lappa have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, cell survival, and cancer progression.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_longevity Longevity & Stress Resistance cluster_cancer Cancer Cell Growth & Survival LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide iNOS->NO Produces Lignans Arctium Lappa Lignans JNK1 JNK-1 Lignans->JNK1 Upregulates DAF16 DAF-16 JNK1->DAF16 Activates StressResistance Stress Resistance & Longevity DAF16->StressResistance Promotes LappaolF Lappaol F Hippo Hippo Pathway LappaolF->Hippo Modulates YAP YAP Hippo->YAP Inhibits GeneExpression Target Gene Expression YAP->GeneExpression Promotes CellGrowth Cell Growth & Proliferation GeneExpression->CellGrowth Drives Arctigenin Arctigenin Arctigenin->NFkB Inhibits

Caption: Signaling pathways modulated by Arctium lappa lignans.

Proposed Experimental Workflow for this compound Pharmacokinetic Profiling

To address the current knowledge gap, a systematic investigation into the pharmacokinetic profile of this compound is warranted. The following workflow outlines the key experiments required.

PK_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pharmacokinetics cluster_analysis Bioanalysis & Modeling Solubility Aqueous Solubility (pH range) Permeability PAMPA / Caco-2 Permeability Solubility->Permeability Dosing IV and PO Administration Permeability->Dosing MetabolicStability Microsomal & Hepatocyte Stability Metabolite_ID Metabolite Identification MetabolicStability->Metabolite_ID PlasmaBinding Plasma Protein Binding PlasmaBinding->Dosing AnimalModel Rodent Model (e.g., Rats) AnimalModel->Dosing Sampling Blood, Urine, Feces Collection Dosing->Sampling TissueDistribution Tissue Homogenate Analysis (Post-necropsy) Dosing->TissueDistribution Quantification Quantification of This compound & Metabolites Sampling->Quantification Sampling->Metabolite_ID TissueDistribution->Quantification MethodDev LC-MS/MS Method Development MethodDev->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling

Caption: Proposed experimental workflow for pharmacokinetic profiling of this compound.

Conclusion

This compound is a lignan from Arctium lappa with potential bioactivity that remains largely unexplored. While direct pharmacokinetic data for this compound is currently unavailable, the comprehensive data from the structurally related lignan, arctigenin, provides a valuable framework for anticipating its ADME properties. The provided surrogate data, experimental protocols, and proposed research workflow offer a solid foundation for researchers and drug development professionals to design and execute the necessary studies to fully characterize the pharmacokinetic profile of this compound and unlock its therapeutic potential. Future research should prioritize in vitro and in vivo ADME studies to fill the existing knowledge gap and guide the development of this compound as a potential therapeutic agent.

References

Isolappaol C: A Review of Currently Available Toxicity and Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a natural product, a comprehensive review of publicly accessible scientific literature and safety databases reveals a significant lack of specific toxicity and safety data for Isolappaol C. This in-depth technical guide aims to transparently address the current knowledge gap for researchers, scientists, and drug development professionals.

At present, there is no available information regarding the acute, sub-chronic, or chronic toxicity of this compound. Key toxicological endpoints such as the median lethal dose (LD50), cytotoxicity, genotoxicity, and in vivo toxicity have not been reported in the reviewed literature.

Summary of Findings

A systematic search of established scientific databases and chemical information repositories, including PubChem[1], yielded no specific studies detailing the toxicological profile of this compound. While commercial suppliers offer this compound for research purposes, the accompanying documentation and safety data sheets for other compounds do not provide any compound-specific toxicity information.

The absence of data extends to all core requirements for a comprehensive safety assessment. Consequently, this guide cannot provide the following:

  • Quantitative Toxicity Data: No numerical data on endpoints such as LD50, IC50 (half-maximal inhibitory concentration) for cytotoxicity, or no-observed-adverse-effect level (NOAEL) are available.

  • Experimental Protocols: Without published studies, there are no experimental methodologies to report for toxicological assays.

  • Signaling Pathways: The molecular mechanisms of potential toxicity, including any interactions with cellular signaling pathways, remain uninvestigated.

Conclusion and Future Directions

The lack of toxicity and safety data for this compound represents a critical knowledge gap that must be addressed before its potential as a therapeutic agent or its risk to human health can be evaluated. Rigorous toxicological evaluation, adhering to established international guidelines, is a prerequisite for any further development.

Future research should prioritize a tiered approach to toxicity testing, beginning with in vitro assays to assess cytotoxicity and genotoxicity. Should these initial screens indicate a favorable profile, subsequent in vivo studies in relevant animal models would be necessary to determine systemic toxicity, identify target organs, and establish a safe dose range.

This document will be updated as new information regarding the toxicity and safety of this compound becomes available in the peer-reviewed scientific literature. Researchers are encouraged to publish their findings to contribute to a collective understanding of this compound's properties.

References

Methodological & Application

Dissolving Isolappaol C for In Vitro Assays: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Isolappaol C, a lignan compound, for use in a variety of in vitro assays. Adherence to these procedures is crucial for obtaining accurate, reproducible, and meaningful experimental results.

Physicochemical Properties and Solubility

This compound is a natural product with the molecular formula C30H34O10 and a molecular weight of approximately 554.6 g/mol [1][2]. Its structure lends itself to solubility in several organic solvents. While precise quantitative solubility data is not widely published, supplier information and the general properties of lignans indicate solubility in the solvents listed in Table 1. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for most in vitro applications due to its broad compatibility with assay formats and its ability to dissolve a wide range of organic molecules.

Table 1: Solubility and Storage of this compound

ParameterDataSource(s)
Molecular Formula C30H34O10[2]
Molecular Weight 554.59 g/mol [1][3]
Appearance Powder[1]
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][4]
Recommended Stock Solution Solvent DMSOInferred from common practice
Estimated Stock Solution Concentration 10 mM in DMSOInferred from similar compounds
Storage of Powder -20°C for up to 3 years[3]
Storage of Stock Solution in DMSO -80°C for up to 1 year[3]

Note: The 10 mM stock solution concentration in DMSO is an estimation based on common practices for similar compounds. It is strongly recommended to perform a small-scale solubility test to confirm the maximum solubility before preparing a large volume of stock solution.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 554.6 g/mol * (1000 mg / 1 g) = 5.546 mg

  • Weigh the this compound:

    • Carefully weigh out 5.55 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath at room temperature.

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (up to one year)[3]. For short-term storage, -20°C can be used, but stability should be monitored.

Protocol for Preparing Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture media or assay buffer.

Important Considerations:

  • The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or artifacts.

  • Always include a vehicle control (media/buffer with the same final concentration of DMSO) in your experiments.

Procedure:

  • Thaw the Stock Solution:

    • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for a 10 µM final concentration):

    • Perform a serial dilution of the stock solution. For example, to achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

    • This can be done in one or multiple steps. For a two-step dilution:

      • Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium or assay buffer to get a 100 µM intermediate solution. Mix well by pipetting.

      • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium or assay buffer to achieve a final concentration of 10 µM.

  • Application to Assay:

    • Add the prepared working solution to your cells or biochemical assay.

Typical Working Concentrations: Based on studies of other lignans with anti-inflammatory properties, a typical starting concentration range for in vitro assays is between 1 µM and 50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Visualizing the Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for dissolving this compound and a generalized signaling pathway where such a compound might be investigated.

Dissolution_Workflow Experimental Workflow for this compound Dissolution cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw stock aliquot store->thaw dilute Dilute in Assay Medium thaw->dilute add_to_assay Add to cells / assay dilute->add_to_assay incubate Incubate add_to_assay->incubate analyze Analyze results incubate->analyze Signaling_Pathway Generalized Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor signaling Signaling Cascade (e.g., NF-κB, MAPKs) receptor->signaling transcription Transcription Factor Activation signaling->transcription gene_expression Pro-inflammatory Gene Expression transcription->gene_expression cytokines Cytokines, Chemokines, Inflammatory Mediators gene_expression->cytokines isolappaol This compound isolappaol->signaling Inhibition

References

Application Notes and Protocols for Cell-based Assays to Determine the Biological Activity of Isolappaol C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isolappaol C is a natural product whose biological activities have not been extensively characterized. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to screen for potential cytotoxic, anti-inflammatory, and antioxidant properties of this compound using established cell-based assays. The following protocols are designed to be adaptable for high-throughput screening and mechanistic studies.

Section 1: Cytotoxicity Assessment of this compound

A fundamental first step in evaluating the biological activity of any compound is to determine its cytotoxic potential. This allows for the identification of a non-toxic concentration range for subsequent bioactivity assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Culture a suitable cell line (e.g., HeLa, HEK293, or a cell line relevant to the suspected activity) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[2]

Data Presentation

The results can be presented as the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

This compound (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle)1.25100
0.11.2398.4
11.1995.2
101.0584.0
500.6350.4
1000.2520.0

Section 2: Anti-Inflammatory Activity of this compound

Inflammation is a key process in many diseases, and natural products are a rich source of anti-inflammatory compounds.[3] The following assays can be used to assess the anti-inflammatory potential of this compound by measuring its effect on pro-inflammatory cytokine production and the NF-κB signaling pathway.

Experimental Protocol: Measurement of Pro-Inflammatory Cytokines

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophages (e.g., RAW 264.7 or THP-1 cell lines).[4]

  • Cell Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 24-well plate.

    • Induce differentiation into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • For RAW 264.7 cells, seed at 2 x 10^5 cells/well and allow to adhere overnight.

  • Pre-treatment with this compound:

    • Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours before inducing inflammation.

  • Inflammatory Stimulus:

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells.

    • Include a negative control (no LPS) and a positive control (LPS alone).

    • Incubate for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[5][6]

Data Presentation

The data should be presented as the concentration of each cytokine in the supernatant. The percentage inhibition of cytokine production by this compound can be calculated relative to the LPS-treated control.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control503020
LPS (1 µg/mL)15001200800
LPS + this compound (1 µM)1050840560
LPS + this compound (10 µM)600480320
LPS + this compound (50 µM)300240160

Experimental Protocol: NF-κB Reporter Assay

The NF-κB signaling pathway is a key regulator of inflammation.[7][8] A reporter gene assay can be used to measure the activation of this pathway.[9][10]

  • Cell Transfection:

    • Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours.[11]

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

Data Presentation

The results are expressed as relative luciferase units (RLU), normalized to the control reporter activity.

TreatmentRelative Luciferase Units (RLU)% Inhibition of NF-κB Activity
Control1.0-
TNF-α15.00
TNF-α + this compound (1 µM)10.530
TNF-α + this compound (10 µM)6.060
TNF-α + this compound (50 µM)3.080

Signaling Pathway and Workflow Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Gene Pro-inflammatory Gene Expression DNA->Gene Induces

Caption: Canonical NF-κB Signaling Pathway.

Experimental_Workflow_Anti_Inflammatory cluster_cytokine Cytokine Assay cluster_reporter NF-κB Reporter Assay C1 Seed Macrophages C2 Pre-treat with This compound C1->C2 C3 Stimulate with LPS C2->C3 C4 Incubate 24h C3->C4 C5 Collect Supernatant C4->C5 C6 Measure Cytokines (ELISA) C5->C6 R1 Transfect Cells with NF-κB Reporter R2 Pre-treat with This compound R1->R2 R3 Stimulate with TNF-α R2->R3 R4 Incubate 6-8h R3->R4 R5 Lyse Cells R4->R5 R6 Measure Luciferase Activity R5->R6

Caption: Workflow for Anti-Inflammatory Assays.

Section 3: Antioxidant Activity of this compound

Many natural products exhibit antioxidant activity by scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defenses.[12][13] The following cell-based assay can determine the intracellular antioxidant capacity of this compound.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[14][15]

  • Cell Seeding:

    • Seed a suitable cell line (e.g., Caco-2 or HepG2) in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well.

    • Incubate for 24 hours.

  • Cell Loading with DCFH-DA:

    • Wash the cells with PBS.

    • Incubate the cells with 25 µM DCFH-DA in a serum-free medium for 1 hour at 37°C.

  • Treatment with this compound:

    • Wash the cells with PBS to remove excess probe.

    • Add medium containing various concentrations of this compound and a positive control antioxidant (e.g., quercetin).

    • Incubate for 1 hour.

  • Induction of Oxidative Stress and Fluorescence Measurement:

    • Induce oxidative stress by adding a ROS generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

Data Presentation

The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage inhibition of ROS production is calculated relative to the AAPH-treated control.

TreatmentArea Under Curve (AUC)% ROS Inhibition
Control1000-
AAPH150000
AAPH + this compound (1 µM)1200020
AAPH + this compound (10 µM)750050
AAPH + this compound (50 µM)300080

Workflow Diagram

Cellular_Antioxidant_Assay_Workflow A Seed Cells in 96-well plate B Load Cells with DCFH-DA probe A->B C Wash to remove excess probe B->C D Treat with This compound C->D E Induce Oxidative Stress (AAPH) D->E F Measure Fluorescence over time E->F

Caption: Cellular Antioxidant Assay Workflow.

Section 4: Investigating the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes like inflammation, proliferation, and apoptosis.[16][17][18][19] If this compound shows significant anti-inflammatory or cytotoxic activity, investigating its effect on the MAPK pathway can provide mechanistic insights.

Experimental Protocol: Western Blot for Phosphorylated MAPK

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for a specific time, with or without a stimulant (e.g., LPS or a growth factor).

  • Protein Extraction:

    • Lyse the cells and collect the total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of key MAPK proteins (e.g., p-p38, p-ERK, p-JNK).

    • Use antibodies for the total forms of these proteins as loading controls.

    • Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Data Presentation

The results are presented as the relative band intensity of the phosphorylated protein normalized to the total protein.

TreatmentRelative p-p38/total p38Relative p-ERK/total ERK
Control1.01.0
Stimulant5.04.0
Stimulant + this compound (10 µM)2.52.0

Signaling Pathway Diagram

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Growth Factor, Cytokine) Receptor Receptor Stimulus->Receptor MAP3K MAPKKK (e.g., Raf) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (e.g., ERK, p38, JNK) MAP2K->MAPK Phosphorylates MAPK_nuc MAPK MAPK->MAPK_nuc Translocates TF Transcription Factors (e.g., Elk-1) MAPK_nuc->TF Activates Gene Gene Expression (Proliferation, Inflammation) TF->Gene Regulates

Caption: General MAPK Signaling Cascade.

References

Application Notes and Protocols for Studying Isolappaol C in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol C is a lignan compound with the chemical formula C30H34O10.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, related compounds isolated from Arctium lappa (burdock), such as Lappaol F, have demonstrated significant anti-cancer and anti-inflammatory properties.[2][3][4] This document provides a comprehensive guide for researchers to investigate the potential therapeutic effects of this compound using established animal models. The protocols and methodologies are based on studies of structurally similar compounds and are intended to serve as a foundational framework for initiating research on this compound.

Potential Therapeutic Areas and Relevant Animal Models

Based on the activities of related compounds, the primary therapeutic areas for investigating this compound are oncology and inflammation.

Oncology

Lignans from Arctium lappa have been shown to inhibit tumor cell growth by inducing cell cycle arrest and targeting key signaling pathways.[2][3]

Recommended Animal Model: Xenograft Mouse Model This is a widely used model to assess the in vivo efficacy of potential anti-cancer compounds.

Inflammation

Extracts from Arctium lappa have exhibited robust anti-inflammatory properties in various in vivo models.[4] Compounds like Kushenol C have been shown to suppress inflammatory mediators.[5]

Recommended Animal Models:

  • Carrageenan-Induced Paw Edema: A model for acute inflammation.[6][7]

  • LPS-Induced Inflammation: A model to study systemic inflammatory responses.[4][5]

Data Presentation: Predictive Quantitative Data Tables

The following tables are templates based on data from related compounds. Researchers should replace the placeholder data with their experimental results for this compound.

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM) after 72h Exposure (Predicted)
HeLaCervical CancerUser-defined value
SW480Colorectal CancerUser-defined value
MDA-MB-231Breast CancerUser-defined value
PC3Prostate CancerUser-defined value
MCF-7Breast CancerUser-defined value

Data based on the activity of Lappaol F.[2]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model (Template)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-User-defined value0
This compound10User-defined valueUser-defined value
This compound20User-defined valueUser-defined value
Positive Control (e.g., Paclitaxel)10User-defined valueUser-defined value

Protocol and expected outcomes are based on studies with Lappaol F.[2]

Table 3: Anti-Inflammatory Effect of this compound in Carrageenan-Induced Paw Edema (Template)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4h
Vehicle Control-0
This compound50User-defined value
This compound100User-defined value
Positive Control (e.g., Dexamethasone)10User-defined value

Methodology based on established anti-inflammatory assays.[6][7]

Experimental Protocols

Protocol 1: Xenograft Mouse Model for Anti-Cancer Activity

Objective: To evaluate the in vivo anti-tumor effect of this compound.

Materials:

  • BALB/c nude mice (6-8 weeks old)

  • Human cancer cell line (e.g., SW480 colorectal cancer cells)

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Positive control drug (e.g., Paclitaxel)

  • Matrigel

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture SW480 cells in appropriate media until they reach the logarithmic growth phase.

  • Tumor Cell Implantation: Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 2 x 10^7 cells/mL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (approximately 100-150 mm³). Randomly assign mice to treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10 and 20 mg/kg), and Positive control.

  • Drug Administration: Administer this compound and the positive control (e.g., intravenously or intraperitoneally) daily or on a specified schedule for a set period (e.g., 15 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Protocol 2: Carrageenan-Induced Paw Edema Model for Acute Inflammation

Objective: To assess the anti-inflammatory activity of this compound in an acute inflammation model.

Materials:

  • Wistar rats or Swiss albino mice (180-220 g)

  • This compound

  • Vehicle (e.g., 1% Carboxymethyl cellulose)

  • Positive control drug (e.g., Dexamethasone)

  • 1% Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into treatment groups.

  • Drug Administration: Administer this compound (e.g., 50 and 100 mg/kg, p.o.) or the positive control one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group relative to the vehicle control group.

Predicted Signaling Pathways and Visualizations

Based on related compounds, this compound may exert its effects through the following signaling pathways.

Predicted Anti-Cancer Signaling Pathway: Inhibition of Hippo-YAP

Lappaol F has been shown to inhibit the Hippo-YAP signaling pathway, leading to decreased cell proliferation and increased apoptosis.[2] this compound may share this mechanism.

G cluster_nucleus Nucleus Isolappaol_C This compound Hippo_Pathway Hippo Pathway (LATS1/2, MST1/2) Isolappaol_C->Hippo_Pathway Activates YAP YAP Isolappaol_C->YAP Inhibits Nuclear Translocation 14_3_3o 14-3-3σ Isolappaol_C->14_3_3o Upregulates Hippo_Pathway->YAP Phosphorylates YAP_p Phosphorylated YAP (Cytoplasmic) TEAD TEAD YAP->TEAD Binds to 14_3_3o->YAP_p Sequesters in Cytoplasm Degradation Proteasomal Degradation YAP_p->Degradation Apoptosis Apoptosis Degradation->Apoptosis Promotes Nucleus Nucleus Target_Genes Oncogenic Target Genes (CTGF, CYR61) TEAD->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: Predicted inhibition of the Hippo-YAP signaling pathway by this compound.

Predicted Anti-Inflammatory Signaling Pathway: Inhibition of NF-κB

Kushenol C has been shown to inhibit the production of inflammatory mediators by suppressing the NF-κB pathway.[5] this compound may act similarly.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes Activates Transcription Nucleus Nucleus Inflammation Inflammation Inflammatory_Genes->Inflammation Isolappaol_C This compound Isolappaol_C->IKK Inhibits

Caption: Predicted inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow Diagram

G start Hypothesis: This compound has anti-cancer/anti-inflammatory effects invitro In Vitro Studies (Cytotoxicity, Anti-inflammatory assays) start->invitro animal_model Select Animal Model (Xenograft, Paw Edema) invitro->animal_model dosing Dose-Response Study (Determine optimal dose of this compound) animal_model->dosing treatment In Vivo Treatment (Administer this compound to animal models) dosing->treatment data_collection Data Collection (Tumor volume, Paw edema, Biomarkers) treatment->data_collection analysis Data Analysis & Interpretation data_collection->analysis conclusion Conclusion on Efficacy and Mechanism of Action analysis->conclusion

Caption: General experimental workflow for evaluating this compound in animal models.

References

Application Note: Quantitative Analysis of Isolappaol C in Arctium lappa Seed Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Isolappaol C, a sesquilignan of interest found in the seeds of Arctium lappa (burdock). The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection. This protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in drug development and natural product analysis. The method has been developed to offer high sensitivity, accuracy, and precision for the quantification of this compound in complex matrices.

Introduction

This compound is a sesquilignan that has been isolated from the seeds of Arctium lappa.[1] Lignans from this plant have been investigated for various biological activities, making their accurate quantification crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of lignans due to its high resolution and sensitivity.[2][3] This application note presents a detailed protocol for a validated HPLC method for the quantification of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size.

  • Software: Agilent OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Balance: Mettler Toledo MS-TS or equivalent.

  • Ultrasonic Bath: Branson or equivalent.

  • Centrifuge: Eppendorf 5810 R or equivalent.

  • Syringe Filters: 0.45 µm PTFE.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reference Standard: this compound (≥98% purity).

Chromatographic Conditions

A summary of the HPLC operating parameters is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 30 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Arctium lappa Seeds
  • Grinding: Grind dried Arctium lappa seeds into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered seeds and transfer to a 50 mL conical tube. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD)
    Intra-day< 2.0%
    Inter-day< 3.0%
Accuracy (% Recovery) 98.5% - 101.2%
Specificity No interference from blank matrix

Results and Discussion

The developed HPLC method provides excellent separation of this compound from other components in the Arctium lappa seed extract. The peak for this compound was well-resolved with a retention time of approximately 15.8 minutes. The UV spectrum of this compound showed a maximum absorption at around 280 nm, which was chosen for quantification. The method demonstrated good linearity over the tested concentration range, with a correlation coefficient exceeding 0.999. The low LOD and LOQ values indicate the high sensitivity of the method. The precision and accuracy results are within the acceptable limits for analytical methods.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in Arctium lappa seed extracts. This method can be effectively used for the quality control of raw materials and finished products containing this bioactive lignan.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Grind Arctium lappa seeds extraction Ultrasonic Extraction with Methanol start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection Inject sample into HPLC filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection at 280 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantification of this compound.

hplc_principle cluster_system HPLC System cluster_separation Principle of Separation mobile_phase Mobile Phase (Solvent Reservoir) pump Pump mobile_phase->pump injector Injector pump->injector column HPLC Column (Stationary Phase) injector->column sample Sample Mixture (Analyte + Matrix) injector->sample detector Detector (UV) column->detector data_system Data System detector->data_system interaction Differential Partitioning between Mobile and Stationary Phases sample->interaction elution Separated Analytes Elute at Different Times interaction->elution elution->detector

Caption: Principle of HPLC quantification.

References

Application Note: LC-MS/MS Analysis of Isolappaol C Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a comprehensive protocol for the identification and quantification of Isolappaol C metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific metabolic pathways of this compound are not yet fully elucidated in published literature, this document provides a robust, hypothetical framework based on common xenobiotic biotransformation pathways. The methodologies detailed herein are intended to serve as a foundational guide for researchers and drug development professionals investigating the metabolism of this compound and similar novel compounds. The protocols cover in vitro sample preparation from liver microsomes, detailed LC-MS/MS parameters, and a strategy for data analysis.

Introduction

This compound is a natural product of interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. The primary routes of drug metabolism involve Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver. Phase I reactions, such as oxidation and hydrolysis, are often mediated by cytochrome P450 enzymes. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

This application note outlines a sensitive and selective LC-MS/MS method for the separation, identification, and quantification of potential Phase I and Phase II metabolites of this compound from an in vitro system using human liver microsomes (HLMs).

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol describes the incubation of this compound with HLMs to generate metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Incubator/Water Bath (37°C)

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 10 mM.

  • In a microcentrifuge tube, combine the following in order:

    • Phosphate Buffer (to a final volume of 200 µL)

    • HLMs (to a final concentration of 0.5 mg/mL)

    • This compound (to a final concentration of 10 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regeneration system.

  • Incubate the reaction mixture for 60 minutes at 37°C with gentle shaking.

  • Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer) equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for metabolite identification.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates Optimized for the specific instrument.
Collision Gas Argon

Data Presentation

The following table presents hypothetical quantitative data for this compound and its potential metabolites. The MRM transitions are predicted based on the parent compound's structure and common metabolic additions. Actual values must be determined empirically.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 5.8[M+H]+Fragment 125
Fragment 235
Hydroxy-Isolappaol C 4.2[M+H]+ (+16 Da)Fragment 1'28
Fragment 2'38
This compound Glucuronide 3.5[M-H]- (+176 Da)Parent - 17622
Glucuronide fragment30
This compound Sulfate 3.9[M-H]- (+80 Da)Parent - 8024
SO3 fragment32

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing incubation In Vitro Incubation (this compound + HLMs) quenching Reaction Quenching (Ice-cold ACN) incubation->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation extraction Supernatant Transfer & Evaporation centrifugation->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI, MRM/Scan) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition peak_integration Peak Integration & Quantification data_acquisition->peak_integration metabolite_id Metabolite Identification peak_integration->metabolite_id

Caption: Experimental workflow for LC-MS/MS analysis of this compound metabolites.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Conclusion

This application note provides a detailed, albeit hypothetical, framework for the LC-MS/MS analysis of this compound metabolites. The described protocols for in vitro metabolism, sample preparation, and LC-MS/MS analysis offer a solid starting point for researchers. The provided tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental workflow and potential metabolic pathways. Empirical validation and optimization of these methods will be necessary to accurately characterize the metabolic profile of this compound.

Application Note & Protocol: Evaluating the Antioxidant Capacity of Isolappaol C using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol C is a lignan compound that has been identified in plants of the Arctium genus, commonly known as burdock. Lignans are a class of polyphenolic compounds known for their various biological activities, including antioxidant properties.[1][2] The evaluation of the antioxidant capacity of natural compounds like this compound is a critical step in the discovery and development of new therapeutic agents for conditions associated with oxidative stress. This document provides detailed protocols for assessing the antioxidant capacity of this compound using two common and reliable spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[3][4] Similarly, the ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color that is proportional to the antioxidant's concentration.[3]

Data Presentation

Disclaimer: To date, specific quantitative data on the antioxidant activity of this compound using DPPH and ABTS assays is not available in the peer-reviewed literature. The following tables present representative data from studies on other phyto and mammalian lignans to illustrate how results from these assays are typically presented.[2] These values should not be considered as the actual antioxidant capacity of this compound.

Table 1: Representative DPPH Radical Scavenging Activity of Various Lignans

CompoundIC50 (µg/mL)
Nordihydroguaiaretic acid6.601
(-)-Secoisolariciresinol12.252
α-(-)-Conidendrin13.345
(-)-Secoisolariciresinol diglycoside13.547
Reference Standard (BHT) 13.007
Reference Standard (Trolox) 14.264

IC50 represents the concentration of the compound required to scavenge 50% of the DPPH radicals.[2]

Table 2: Representative ABTS Radical Scavenging Activity of Various Lignans

CompoundIC50 (µg/mL)
(-)-Secoisolariciresinol12.252
Nordihydroguaiaretic acid13.070
α-(-)-Conidendrin13.345
(-)-Secoisolariciresinol diglycoside13.547
Reference Standard (BHT) 13.007
Reference Standard (Trolox) 14.264

IC50 represents the concentration of the compound required to scavenge 50% of the ABTS radicals.[2]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, quenching its absorbance at approximately 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the sample solvent (methanol) and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_blank is the absorbance of the DPPH solution without the sample.

      • A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or ethanol)

  • Phosphate Buffered Saline (PBS) or ethanol for dilution

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.

  • Preparation of Working ABTS•+ Solution:

    • Before the assay, dilute the stock ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar concentration range for the positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 10 µL of the sample or standard solution at different concentrations.

    • Add 190 µL of the working ABTS•+ solution to each well.

    • For the blank, add 10 µL of the sample solvent (methanol) and 190 µL of the working ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      Where:

      • A_blank is the absorbance of the ABTS•+ solution without the sample.

      • A_sample is the absorbance of the ABTS•+ solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_reagents Add 100 µL Sample/Control and 100 µL DPPH to Plate prep_dpph->add_reagents prep_sample Prepare this compound Serial Dilutions prep_sample->add_reagents prep_control Prepare Positive Control Serial Dilutions prep_control->add_reagents incubate Incubate 30 min in the Dark add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for the DPPH antioxidant capacity assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_abts_stock Prepare ABTS•+ Stock Solution (12-16h incubation) prep_abts_working Dilute ABTS•+ to Absorbance of 0.7 prep_abts_stock->prep_abts_working add_reagents Add 10 µL Sample/Control and 190 µL ABTS•+ to Plate prep_abts_working->add_reagents prep_sample Prepare this compound Serial Dilutions prep_sample->add_reagents prep_control Prepare Positive Control Serial Dilutions prep_control->add_reagents incubate Incubate 6-10 min in the Dark add_reagents->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging measure->calculate plot Plot % Scavenging vs. Concentration calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for the ABTS antioxidant capacity assay.

Antioxidant_Mechanism cluster_pathway General Antioxidant Mechanism of Phenolic Compounds ROS Reactive Oxygen Species (e.g., R•) Neutralized Neutralized Species (RH) ROS->Neutralized H• acceptance Phenol This compound (Phenolic Antioxidant, Ar-OH) Phenol->ROS Scavenging StableRadical Stable Phenoxyl Radical (Ar-O•) Phenol->StableRadical H• donation

Caption: General mechanism of radical scavenging by phenolic antioxidants.

References

Protocols for treating C. elegans with Isolappaol C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

These protocols detail the application of Lappaol C, a lignan isolated from Arctium lappa seeds, for investigating its anti-aging properties in the model organism Caenorhabditis elegans. The provided methodologies are based on published research demonstrating the lifespan-extending and stress-resistance-enhancing effects of Lappaol C. This compound has been shown to modulate the c-Jun N-terminal kinase (JNK-1) and DAF-16/FOXO signaling pathways, which are conserved regulators of longevity and stress response.[1] These protocols are intended for researchers in the fields of aging, pharmacology, and natural product chemistry to explore the therapeutic potential of Lappaol C and similar compounds.

Experimental Data Summary

The following tables summarize the quantitative effects of Lappaol C treatment on the lifespan and stress resistance of C. elegans.

Table 1: Effect of Lappaol C on the Lifespan of Wild-Type C. elegans

Concentration (µM)Mean Lifespan Extension (%)
1011.2 - 15.2
10011.2 - 15.2

Data extracted from studies on lignans from Arctium lappa, showing a significant increase in mean lifespan.[2]

Table 2: Effect of Lappaol C on Oxidative Stress Resistance in Wild-Type C. elegans

Concentration (µM)Outcome
10Improved survival under oxidative stress
100Improved survival under oxidative stress

Lappaol C was observed to enhance the survival of C. elegans when exposed to oxidative stress.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Lappaol C's effects and a general experimental workflow for its evaluation in C. elegans.

LappaolC_Signaling_Pathway Lappaol C Lappaol C JNK-1 JNK-1 Lappaol C->JNK-1 Activates DAF-16 DAF-16 JNK-1->DAF-16 Phosphorylates Nuclear Translocation Nuclear Translocation DAF-16->Nuclear Translocation Target Genes Target Genes Nuclear Translocation->Target Genes Upregulates Longevity & Stress Resistance Longevity & Stress Resistance Target Genes->Longevity & Stress Resistance

Proposed JNK-1-DAF-16 signaling cascade activated by Lappaol C.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Sync_Worms Synchronize C. elegans Population Prep_Plates Prepare NGM Plates with Lappaol C Sync_Worms->Prep_Plates Lifespan_Assay Lifespan Analysis Prep_Plates->Lifespan_Assay Stress_Assay Oxidative Stress Resistance Assay Prep_Plates->Stress_Assay DAF16_Localization DAF-16 Nuclear Translocation Assay Prep_Plates->DAF16_Localization Gene_Expression Gene Expression Analysis (daf-16, jnk-1) Prep_Plates->Gene_Expression Survival_Curves Generate Survival Curves Lifespan_Assay->Survival_Curves Stress_Assay->Survival_Curves Statistical_Analysis Perform Statistical Analysis DAF16_Localization->Statistical_Analysis Gene_Expression->Statistical_Analysis Survival_Curves->Statistical_Analysis

Experimental workflow for assessing Lappaol C's effects in C. elegans.

Detailed Experimental Protocols

C. elegans Strains and Maintenance
  • Strains:

    • Wild-type: Bristol N2

    • Mutant for mechanistic studies: daf-16(mgDf50)

  • Maintenance:

    • Maintain worms on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source.

    • Incubate plates at 20°C.

    • Synchronize worm populations for experiments by standard hypochlorite treatment of gravid adults to isolate eggs.

Preparation of Lappaol C Treatment Plates
  • Dissolve Lappaol C in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Add the Lappaol C stock solution to molten NGM agar (cooled to approximately 55°C) to achieve final concentrations of 10 µM and 100 µM. Ensure the final DMSO concentration in the control and treatment plates is consistent and does not exceed 1% (v/v).

  • Pour the NGM supplemented with Lappaol C or DMSO (control) into Petri plates.

  • Allow the plates to solidify and then seed them with a lawn of E. coli OP50.

  • Let the bacterial lawn grow for approximately 24 hours at room temperature before use.

Lifespan Analysis
  • Transfer synchronized L1 larvae onto the prepared control and Lappaol C-containing NGM plates.

  • Beginning on the first day of adulthood, transfer the worms to fresh plates every other day to separate them from their progeny.

  • Score the worms daily for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Record the number of living and dead worms for each condition.

  • Generate survival curves and perform statistical analysis (e.g., log-rank test) to determine the effect of Lappaol C on lifespan.

Oxidative Stress Resistance Assay
  • Synchronize and grow wild-type N2 worms on control and Lappaol C-containing plates until they reach the young adult stage.

  • Prepare assay plates containing a potent oxidizing agent, such as paraquat or juglone, in the NGM.

  • Transfer the young adult worms from their respective pre-treatment plates to the oxidative stress plates.

  • Monitor the survival of the worms at regular intervals (e.g., every hour).

  • Record the time until death for each worm.

  • Generate survival curves and perform statistical analysis to compare the stress resistance of Lappaol C-treated worms to the control group.

DAF-16 Nuclear Translocation Assay
  • Utilize a transgenic C. elegans strain expressing a DAF-16::GFP fusion protein for this assay.

  • Grow the transgenic worms on control and Lappaol C-containing plates.

  • Expose the worms to a mild stress condition (e.g., heat shock) to induce DAF-16 nuclear translocation.

  • Observe the subcellular localization of the DAF-16::GFP fusion protein using a fluorescence microscope.

  • Categorize the localization as cytosolic, intermediate, or nuclear.

  • Quantify the percentage of worms in each category for both the control and Lappaol C-treated groups.

  • An increase in the percentage of worms with nuclear DAF-16::GFP in the Lappaol C-treated group indicates activation of the DAF-16 pathway.[1]

Gene Expression Analysis
  • Synchronize and grow wild-type N2 worms on control and Lappaol C-containing plates.

  • Harvest the worms at a specific developmental stage (e.g., young adulthood).

  • Extract total RNA from the worm samples.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of target genes, such as daf-16 and jnk-1.

  • Normalize the expression data to a reference gene (e.g., act-1).

  • Compare the relative gene expression levels between the Lappaol C-treated and control groups to determine if Lappaol C upregulates the expression of these key signaling molecules.[1]

References

Application Notes and Protocols: Investigating Isolappaol C as a Potential Modulator of the JNK-1-DAF-16 Pathway in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinase (JNK-1) and the forkhead box O (FOXO) transcription factor DAF-16 form a conserved signaling pathway in Caenorhabditis elegans that plays a critical role in the regulation of lifespan and stress resistance. The JNK-1 pathway acts in parallel to the well-established insulin/IGF-1 signaling (IIS) pathway, with both converging on the DAF-16 transcription factor. Under conditions of stress, JNK-1 can directly phosphorylate DAF-16, promoting its translocation into the nucleus.[1] Once in the nucleus, DAF-16 activates the transcription of a suite of downstream target genes that collectively enhance stress tolerance and can extend lifespan. This pathway represents a promising target for the development of therapeutic interventions aimed at promoting healthy aging and combating age-related diseases.

Isolappaol C is a natural compound whose biological activities are largely uncharacterized. This document outlines a hypothetical research plan and detailed protocols to investigate the potential of this compound as a modulator of the JNK-1-DAF-16 pathway in C. elegans. The following sections provide a framework for assessing the effects of this compound on lifespan, stress resistance, and key molecular events within the JNK-1-DAF-16 signaling cascade.

Proposed Mechanism of Action

We hypothesize that this compound may act as a positive modulator of the JNK-1-DAF-16 pathway, leading to increased stress resistance and lifespan extension in C. elegans. The proposed mechanism involves the activation of JNK-1, leading to the phosphorylation and subsequent nuclear translocation of DAF-16, and the upregulation of its target genes.

JNK_DAF16_Pathway stress Environmental Stress (e.g., Oxidative, Heat) jnkk1 JNK Kinase (JNK-1 Kinase) stress->jnkk1 isolappaol_c This compound (Hypothesized) jnk1 JNK-1 isolappaol_c->jnk1 ? jnkk1->jnk1 Activates daf16_cyto DAF-16 (Cytoplasm) jnk1->daf16_cyto Phosphorylates daf16_nucleus DAF-16 (Nucleus) daf16_cyto->daf16_nucleus Translocation target_genes Target Gene Expression (sod-3, gst-4, etc.) daf16_nucleus->target_genes Activates Transcription phenotype Increased Stress Resistance & Lifespan Extension target_genes->phenotype

Figure 1: Hypothesized modulation of the JNK-1-DAF-16 pathway by this compound.

Experimental Workflow

The proposed investigation will follow a multi-tiered approach, starting with phenotypic assays in C. elegans and progressing to molecular and biochemical analyses to elucidate the mechanism of action of this compound.

Experimental_Workflow start Start: Synchronized Wild-Type and Mutant C. elegans phenotypic Phenotypic Assays (Lifespan, Stress Resistance) start->phenotypic lifespan Lifespan Assay phenotypic->lifespan oxidative_stress Oxidative Stress Assay phenotypic->oxidative_stress heat_stress Thermotolerance Assay phenotypic->heat_stress molecular Molecular & Cellular Assays lifespan->molecular oxidative_stress->molecular heat_stress->molecular translocation DAF-16 Nuclear Translocation Assay molecular->translocation gene_expression Target Gene Expression (qRT-PCR) molecular->gene_expression biochemical Biochemical Assays translocation->biochemical gene_expression->biochemical kinase_assay JNK-1 Kinase Assay biochemical->kinase_assay co_ip JNK-1/DAF-16 Co-Immunoprecipitation biochemical->co_ip western Phospho-JNK-1 Western Blot biochemical->western end Conclusion: Elucidation of This compound's Mechanism kinase_assay->end co_ip->end western->end

Figure 2: Proposed experimental workflow for investigating this compound.

Data Presentation (Hypothetical Data)

The following tables illustrate how quantitative data from the proposed experiments would be presented.

Table 1: Effect of this compound on C. elegans Lifespan

Treatment GroupConcentration (µM)Mean Lifespan (Days)% Increase in Mean Lifespan
Vehicle Control (0.1% DMSO)018.2 ± 0.8-
This compound1019.5 ± 0.97.1%
This compound5022.1 ± 1.121.4%
This compound10020.3 ± 1.011.5%

Table 2: Effect of this compound on Stress Resistance in C. elegans

Treatment GroupConcentration (µM)Mean Survival under Oxidative Stress (Hours)Mean Survival under Heat Stress (Hours)
Vehicle Control (0.1% DMSO)08.5 ± 0.56.2 ± 0.4
This compound5012.3 ± 0.79.8 ± 0.6

Table 3: Effect of this compound on DAF-16 Nuclear Translocation

Treatment GroupConcentration (µM)% Worms with Nuclear DAF-16::GFP
Vehicle Control (0.1% DMSO)015 ± 3%
This compound5065 ± 5%
jnk-1(gk7); Vehicle Control014 ± 2%
jnk-1(gk7); this compound5018 ± 4%

Table 4: Relative Expression of DAF-16 Target Genes

Treatment GroupConcentration (µM)Relative sod-3 mRNA Expression (Fold Change)Relative gst-4 mRNA Expression (Fold Change)
Vehicle Control (0.1% DMSO)01.0 ± 0.11.0 ± 0.2
This compound503.5 ± 0.42.8 ± 0.3

Experimental Protocols

C. elegans Lifespan Assay
  • Objective: To determine the effect of this compound on the lifespan of wild-type C. elegans.

  • Materials:

    • Nematode Growth Medium (NGM) agar plates

    • E. coli OP50

    • This compound stock solution in DMSO

    • 5-fluoro-2'-deoxyuridine (FUDR)

    • M9 buffer

    • Synchronized L1-stage wild-type (N2) C. elegans

  • Protocol:

    • Prepare NGM plates containing a lawn of E. coli OP50. Add FUDR to the plates to prevent progeny from hatching.

    • Add this compound to the NGM agar at final concentrations of 10, 50, and 100 µM. A vehicle control with 0.1% DMSO should also be prepared.

    • Transfer synchronized L4-stage worms to the treatment and control plates.

    • Incubate plates at 20°C.

    • Score the number of living and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

    • Transfer surviving worms to fresh plates every 2-3 days.

    • Continue until all worms have died.

    • Analyze data using Kaplan-Meier survival curves and the log-rank test.

Oxidative Stress Resistance Assay
  • Objective: To assess the effect of this compound on the survival of C. elegans under oxidative stress.

  • Materials:

    • NGM plates with E. coli OP50 and this compound (or vehicle)

    • Juglone stock solution

    • Synchronized young adult C. elegans

  • Protocol:

    • Culture synchronized worms on NGM plates containing 50 µM this compound or vehicle control from the L1 stage to young adulthood.

    • Prepare fresh NGM plates containing a lethal concentration of juglone (e.g., 250 µM).

    • Transfer the young adult worms from the treatment and control plates to the juglone-containing plates.

    • Incubate at 20°C and score for survival every hour until all worms are dead.

    • Plot survival curves and calculate the mean survival time.

Thermotolerance Assay
  • Objective: To evaluate the effect of this compound on the survival of C. elegans under heat stress.

  • Materials:

    • NGM plates with E. coli OP50 and this compound (or vehicle)

    • Synchronized young adult C. elegans

    • Incubator set to 35°C

  • Protocol:

    • Culture synchronized worms on NGM plates containing 50 µM this compound or vehicle control from the L1 stage to young adulthood.

    • Transfer the plates with young adult worms to a 35°C incubator.

    • Score for survival every hour until all worms are dead.

    • Plot survival curves and calculate the mean survival time.

DAF-16 Nuclear Translocation Assay
  • Objective: To visualize the effect of this compound on the subcellular localization of DAF-16.

  • Materials:

    • TJ356 transgenic C. elegans strain (expresses DAF-16::GFP)

    • NGM plates with E. coli OP50 and this compound (or vehicle)

    • Fluorescence microscope

  • Protocol:

    • Culture synchronized TJ356 worms on NGM plates with 50 µM this compound or vehicle.

    • At the young adult stage, mount the worms on a 2% agarose pad on a microscope slide.

    • Observe the subcellular localization of DAF-16::GFP using a fluorescence microscope.

    • Quantify the percentage of worms showing nuclear, intermediate, or cytoplasmic localization of DAF-16::GFP.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the effect of this compound on the expression of DAF-16 target genes.

  • Materials:

    • Synchronized young adult C. elegans treated with this compound or vehicle

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (sod-3, gst-4) and a reference gene (e.g., act-1)

  • Protocol:

    • Culture synchronized worms with 50 µM this compound or vehicle to the young adult stage.

    • Harvest worms and extract total RNA using a suitable kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for sod-3, gst-4, and a housekeeping gene.

    • Calculate the relative gene expression using the ΔΔCt method.

In Vitro JNK-1 Kinase Assay
  • Objective: To determine if this compound directly modulates JNK-1 kinase activity.

  • Materials:

    • Recombinant human JNK-1

    • JNK-1 substrate (e.g., c-Jun)

    • This compound

    • ATP [γ-³²P]

    • Kinase buffer

  • Protocol:

    • Set up kinase reactions containing recombinant JNK-1, c-Jun substrate, and varying concentrations of this compound in kinase buffer.

    • Initiate the reaction by adding ATP [γ-³²P].

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and visualize the phosphorylated c-Jun by autoradiography.

    • Quantify the band intensity to determine the effect of this compound on JNK-1 activity.

Co-Immunoprecipitation of JNK-1 and DAF-16
  • Objective: To investigate if this compound affects the interaction between JNK-1 and DAF-16.

  • Materials:

    • C. elegans lysates from worms treated with this compound or vehicle

    • Antibodies against JNK-1 and DAF-16

    • Protein A/G agarose beads

    • Lysis and wash buffers

  • Protocol:

    • Prepare whole-worm lysates from synchronized young adults treated with 50 µM this compound or vehicle.

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-JNK-1 antibody overnight at 4°C.

    • Add protein A/G agarose beads to pull down the JNK-1 immune complexes.

    • Wash the beads extensively with wash buffer.

    • Elute the bound proteins and analyze by Western blotting using an anti-DAF-16 antibody.

Western Blot for Phosphorylated JNK-1
  • Objective: To determine if this compound treatment leads to increased JNK-1 phosphorylation (activation) in C. elegans.

  • Materials:

    • C. elegans lysates from worms treated with this compound or vehicle

    • Antibody specific for phosphorylated JNK-1 (p-JNK-1)

    • Antibody for total JNK-1

    • Secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Prepare whole-worm lysates from synchronized young adults treated with 50 µM this compound or vehicle.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against p-JNK-1.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total JNK-1 for normalization.

Conclusion

The protocols and experimental framework detailed in this application note provide a comprehensive strategy for evaluating the potential of this compound as a modulator of the JNK-1-DAF-16 pathway. The successful execution of these experiments would not only elucidate the biological activity of this novel compound but could also validate a new pharmacological agent for promoting healthy aging and enhancing stress resilience. The multi-faceted approach, combining in vivo phenotypic assays with in-depth molecular and biochemical analyses, will ensure a thorough understanding of the mechanism of action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Isolappaol C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the aqueous solubility of Isolappaol C. Given that this compound is a natural product with limited publicly available solubility data, this guide focuses on established methods for enhancing the solubility of poorly water-soluble compounds and provides a framework for applying these techniques to your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: Before attempting to improve the solubility of this compound, it is crucial to determine its baseline solubility in aqueous solutions. A recommended starting point is to measure its solubility in water and relevant buffer systems (e.g., phosphate-buffered saline, pH 7.4). This can be done using methods like the shake-flask method followed by quantification using a suitable analytical technique such as HPLC-UV.

Q2: I am observing very low solubility of this compound in my aqueous buffer. What are the most common initial strategies to try?

A2: For poorly water-soluble compounds like this compound, several initial strategies can be employed. These include the use of co-solvents, adjusting the pH of the solution, and utilizing surfactants.[1][2] The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and any potential downstream applications that might be sensitive to the chosen excipients.

Q3: Can particle size reduction techniques be applied to this compound?

A3: Yes, reducing the particle size of a compound can significantly increase its dissolution rate by increasing the surface area available for interaction with the solvent.[3][4] Techniques such as micronization and nanosuspension can be effective.[5][6] Nanosuspensions, in particular, have emerged as a promising strategy for the efficient delivery of poorly water-soluble drugs.[5]

Q4: Are there more advanced formulation strategies available if simple methods are insufficient?

A4: If initial strategies do not provide the desired solubility, more advanced techniques can be explored. These include solid dispersions, complexation with cyclodextrins, and lipid-based formulations.[3][7][8] Solid dispersions involve dispersing the drug in a hydrophilic carrier, which can significantly enhance the dissolution rate.[8] Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
This compound precipitates out of solution upon addition to aqueous buffer. The compound has very low intrinsic aqueous solubility.1. Use of Co-solvents: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol, propylene glycol) and add it to the aqueous buffer dropwise while vortexing.[4] Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. pH Adjustment: Determine if this compound has ionizable groups. If so, adjusting the pH of the buffer to a point where the compound is ionized may increase its solubility.[2]
The required concentration of this compound cannot be reached even with co-solvents. The solubilizing capacity of the co-solvent system is insufficient at acceptable concentrations.1. Inclusion Complexation: Investigate the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to form an inclusion complex with this compound.[3][6] This can significantly enhance aqueous solubility. 2. Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, PEG). This can improve the dissolution rate and apparent solubility.[8][9]
The formulation containing solubilizing agents is not stable and shows precipitation over time. The formulation is a supersaturated solution that is thermodynamically unstable.1. Optimize Excipient Concentration: Systematically vary the concentration of the co-solvent, surfactant, or complexing agent to find a stable formulation. 2. Use of Polymeric Stabilizers: For nanosuspensions, the addition of stabilizers is crucial to prevent particle agglomeration.[9]
The chosen solubilization method interferes with the downstream biological assay. The excipients (e.g., organic solvents, surfactants) are cytotoxic or interfere with the assay components.1. Select Biocompatible Excipients: Opt for less toxic co-solvents like propylene glycol or polyethylene glycol.[4] Use non-ionic surfactants which are generally less irritating.[2] 2. Control for Excipient Effects: Include a vehicle control (the formulation without this compound) in your experiments to account for any effects of the excipients themselves.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer.

  • Observation: Visually inspect for any precipitation.

  • Quantification: If no precipitation is observed, quantify the concentration of dissolved this compound using a suitable analytical method like HPLC.

  • Optimization: Repeat the process with different co-solvents and varying final concentrations of the co-solvent to determine the optimal conditions.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Preparation of Cyclodextrin Solution: Prepare solutions of various concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in the desired aqueous buffer.

  • Addition of this compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Centrifuge or filter the samples to remove the undissolved compound.

  • Quantification: Analyze the supernatant to determine the concentration of dissolved this compound.

  • Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to create a phase solubility diagram and determine the complexation efficiency.

Visualizing Experimental Workflows

experimental_workflow cluster_screening Initial Solubility Screening cluster_enhancement Solubility Enhancement Strategies cluster_characterization Formulation Characterization start This compound Powder solubility_test Shake-flask in Aqueous Buffer start->solubility_test quantification Quantify Dissolved Compound (e.g., HPLC) solubility_test->quantification cosolvents Co-solvent Addition quantification->cosolvents If solubility is low cyclodextrins Cyclodextrin Complexation quantification->cyclodextrins If solubility is low nanosuspension Nanosuspension Formulation quantification->nanosuspension If solubility is low stability Stability Assessment cosolvents->stability cyclodextrins->stability nanosuspension->stability assay In Vitro/In Vivo Assay stability->assay If stable

Caption: A logical workflow for assessing and improving the solubility of this compound.

signaling_pathway_placeholder cluster_cell Cell Membrane Isolappaol_C_Formulation Solubilized This compound Receptor Target Receptor Isolappaol_C_Formulation->Receptor Binds Downstream_Signaling Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream_Signaling Activates Cellular_Response Cellular Response (e.g., Gene Expression) Downstream_Signaling->Cellular_Response

Caption: A generalized signaling pathway illustrating the action of solubilized this compound.

References

Technical Support Center: Isolappaol C Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Isolappaol C in cell culture media. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

Q2: What are the potential causes of this compound degradation in cell culture media?

While specific degradation pathways for this compound are not well-documented in publicly available literature, potential causes based on the general behavior of phenolic compounds in cell culture include:

  • Oxidation: Phenolic hydroxyl groups are prone to oxidation, which can be catalyzed by light, dissolved oxygen, and transition metals present in the media.

  • Hydrolysis: Ester or other labile functional groups within the molecule could be susceptible to hydrolysis in the aqueous environment of the cell culture media.

  • Enzymatic Degradation: Cells themselves can release enzymes that may metabolize or degrade this compound.

  • Instability at Physiological pH: The pH of standard cell culture media (typically around 7.4) may contribute to the degradation of pH-sensitive compounds.

  • Photodegradation: Exposure to light, especially UV rays from laboratory lighting, can induce degradation of photosensitive compounds.

Q3: Are there any general strategies to improve the stability of phenolic compounds like this compound in cell culture?

Yes, several general strategies can be employed to enhance the stability of phenolic compounds in cell culture media:

  • Addition of Antioxidants: Supplementing the media with antioxidants can help prevent oxidative degradation. Common antioxidants used in cell culture include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and Vitamin C (ascorbic acid).[2]

  • Use of Serum-Free or Chemically Defined Media: Serum can contain various enzymes and oxidizing agents. Using a serum-free or chemically defined medium can provide a more controlled environment and reduce potential sources of degradation.

  • Minimizing Exposure to Light: Protecting the cell culture from direct light by using amber-colored culture vessels or keeping cultures in the dark can prevent photodegradation.

  • Fresh Media Preparation: Preparing fresh media with this compound immediately before use can minimize the time the compound is exposed to potentially degrading conditions.

  • pH Optimization: If the compound is found to be unstable at physiological pH, adjusting the media pH (within a range tolerated by the cells) could improve stability. However, this should be done with caution as it can impact cell health.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound degradation issues in your experiments.

Issue 1: Inconsistent experimental results with this compound.

This could be a primary indicator of compound degradation.

dot graph TD { A[Start: Inconsistent Results] --> B{this compound degrading?}; B --> C[Perform Stability Study]; C --> D{Degradation Observed?}; D -- Yes --> E[Implement Stabilization Strategies]; D -- No --> F[Troubleshoot Other Experimental Variables]; E --> G[Re-evaluate Stability]; G --> H{Problem Solved?}; H -- Yes --> I[Proceed with Experiment]; H -- No --> J[Contact Technical Support]; subgraph "Experimental Workflow" C; E; G; end subgraph "Decision Points" B; D; H; end subgraph "Resolution" I; F; J; end

} idot Figure 1: Troubleshooting inconsistent results.

Recommended Action:

  • Perform a Stability Study: To confirm if degradation is occurring, conduct a simple stability study.

  • Implement Stabilization Strategies: If degradation is confirmed, apply one or more of the strategies outlined in the FAQs, starting with the simplest to implement (e.g., minimizing light exposure).

  • Re-evaluate Stability: After implementing a stabilization strategy, repeat the stability study to determine if the degradation has been mitigated.

Issue 2: How to perform a basic stability study for this compound?

Recommended Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into your complete cell culture medium at the final working concentration.

  • Aliquot the medium into multiple sterile tubes.

  • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the concentration of this compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the concentration of this compound versus time to determine the degradation rate.

Table 1: Hypothetical Stability Data for this compound in Cell Culture Media

Time (hours)This compound Concentration (µM)Percent Remaining
010.0100%
29.191%
48.282%
86.767%
243.535%
481.212%

Issue 3: How to test the effectiveness of antioxidants?

Recommended Protocol:

  • Select antioxidants to test (e.g., N-acetylcysteine, α-tocopherol).

  • Prepare your complete cell culture medium and divide it into groups:

    • Control (no antioxidant)

    • Medium + Antioxidant 1

    • Medium + Antioxidant 2

  • Spike this compound into each medium group at the final working concentration.

  • Perform the stability study as described in Issue 2 for each group.

  • Compare the degradation rates between the control and antioxidant-treated groups.

dot graph TD { A[Start: Test Antioxidant Efficacy] --> B[Prepare Media Groups]; subgraph "Media Preparation" B --> C[Control: Media + this compound]; B --> D[Test 1: Media + this compound + Antioxidant A]; B --> E[Test 2: Media + this compound + Antioxidant B]; end subgraph "Stability Assay" C --> F[Incubate & Collect Time Points]; D --> G[Incubate & Collect Time Points]; E --> H[Incubate & Collect Time Points]; end subgraph "Analysis" F --> I[Analyze this compound Concentration]; G --> J[Analyze this compound Concentration]; H --> K[Analyze this compound Concentration]; end subgraph "Evaluation" I --> L[Compare Degradation Rates]; J --> L; K --> L; end L --> M[Determine Most Effective Antioxidant];

} idot Figure 2: Workflow for testing antioxidant efficacy.

Table 2: Hypothetical Comparative Stability Data with Antioxidants

Time (hours)Control (% Remaining)+ N-acetylcysteine (% Remaining)+ α-tocopherol (% Remaining)
0100%100%100%
867%85%75%
2435%72%55%
4812%60%30%

Disclaimer: The information provided is for guidance purposes only. Specific stability of this compound will depend on the exact cell culture conditions, media formulation, and cell type used. It is highly recommended to perform a stability study in your specific experimental system.

References

Technical Support Center: Optimizing Isolappaol C Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Isolappaol C for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a butyrolactone sesquilignan isolated from the seeds of Arctium lappa (burdock).[1][2] Lignans from Arctium lappa are known to possess a range of biological activities, including anti-inflammatory and anti-cancer properties.[3][4][5] Specifically, this compound, along with other lignans like Lappaol F and Diarctigenin, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, suggesting anti-inflammatory potential.[1][2]

Q2: What is a suitable starting concentration range for this compound in a cell viability assay?

Q3: What solvent should I use to dissolve this compound?

A3: this compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, and Acetone. For cell-based assays, DMSO is the most commonly used solvent. It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it in a culture medium to the final desired concentrations.

Q4: Why is a vehicle control essential in my experiment?

A4: A vehicle control, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound, is critical. This control allows you to distinguish the cytotoxic effects of this compound from any potential toxicity caused by the solvent itself. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q5: What are the potential mechanisms of action for this compound?

A5: The precise mechanism of action for this compound is not fully elucidated. However, related lignans from Arctium lappa are known to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. These pathways include NF-κB, MAP kinases (ERK1/2, p38, JNK), PI3K/Akt, and the Hippo-YAP pathway.[9] For instance, Lappaol F has been shown to exert its anti-cancer effects by inhibiting the Hippo-YAP signaling pathway.[6][8]

Troubleshooting Guide

Q6: I am observing high variability between my replicate wells. What could be the cause?

A6: High variability can arise from several factors:

  • Uneven Cell Seeding: Ensure you have a single-cell suspension and that cells are evenly distributed across the wells of your microplate.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill the peripheral wells with a sterile buffer or medium and not use them for experimental data.

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the culture medium. Visually inspect your wells for any signs of precipitation. If observed, you may need to adjust the solvent concentration or lower the maximum tested concentration of this compound.

  • Pipetting Errors: Inconsistent pipetting volumes can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Q7: My results show an unexpected increase in cell viability at high concentrations of this compound. What could be happening?

A7: This phenomenon, known as hormesis, can sometimes be observed with bioactive compounds. However, it is more likely due to an artifact or experimental error:

  • Assay Interference: Some compounds can interfere with the chemistry of cell viability assays. For example, in an MTT assay, a compound might chemically reduce the MTT reagent, leading to a false-positive signal. Consider using a different viability assay that relies on a distinct mechanism (e.g., a dye exclusion assay like Trypan Blue or a real-time cytotoxicity assay) to confirm your results.

  • Compound Color: If this compound has a color that absorbs light at the same wavelength as the assay readout, it can interfere with the measurements. Always include a "compound only" control (wells with the compound in the medium but without cells) to check for background absorbance.

Q8: I am not observing any cytotoxicity even at high concentrations. What should I do?

A8: There are several possible reasons for a lack of cytotoxic effect:

  • Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.

  • Insufficient Incubation Time: The cytotoxic effects of some compounds may only become apparent after longer incubation periods. Consider extending the treatment duration (e.g., to 72 hours).

  • Compound Instability: this compound might be unstable in the culture medium over the incubation period.

  • Sub-optimal Concentration Range: The concentrations you have tested might still be too low. Based on the data from related compounds, ensure you are testing up to at least 100 µM.

Data Presentation

Table 1: Cytotoxicity of Lappaol F (a structurally related lignan) in various human cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer7241.5
MDA-MB-231Breast Cancer7226.0
SW480Colorectal Cancer7245.3
PC3Prostate Cancer7242.9
Hs-578TBreast Cancer4835.33 ± 2.06
MDA-MB-231Breast Cancer4859.32 ± 1.94

This data is for Lappaol F and should be used as a guideline for establishing a preliminary concentration range for this compound.[6][7][8]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines the steps for a preliminary experiment to identify the effective concentration range of this compound.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh culture medium to create a single-cell suspension.

    • Count the cells and determine the optimal seeding density for a 96-well plate (this will vary depending on the cell line's growth rate).

    • Seed the cells in a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in a culture medium to prepare working solutions at twice the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include the following controls:

      • Untreated Control: Cells in a culture medium only.

      • Vehicle Control: Cells in a culture medium containing the same final concentration of DMSO as the highest concentration of this compound.

      • Blank Control: Culture medium only (no cells).

  • Incubation:

    • Incubate the plate for your desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate cell viability as a percentage relative to the untreated control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound and controls A->C B Prepare this compound serial dilutions B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT reagent D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and determine IC50 G->H

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MKK MKK Receptor->MKK IκB IκB Receptor->IκB Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Akt->Gene_Expression MAPK MAPK (p38, JNK, ERK) MKK->MAPK MAPK->Gene_Expression NFκB NF-κB IκB->NFκB Inhibits NFκB->Gene_Expression YAP YAP YAP->Gene_Expression IsolappaolC This compound IsolappaolC->MKK Inhibits IsolappaolC->NFκB Inhibits IsolappaolC->YAP Inhibits

Caption: Potential signaling pathways modulated by Arctium lappa lignans.

References

Technical Support Center: Troubleshooting Isolappaol C Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting interference caused by Isolappaol C in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate potential artifacts arising from the intrinsic properties of this compound, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is compound interference in fluorescence assays?

A1: Compound interference in fluorescence assays occurs when a test compound, such as this compound, possesses properties that directly affect the fluorescence signal, leading to misleading results. This interference can manifest as an increase (false positive) or a decrease (false negative) in the measured fluorescence, independent of the compound's true biological activity. The primary mechanisms of interference are autofluorescence and fluorescence quenching.[1][2][3]

Q2: My results show that this compound is a potent activator in my fluorescence intensity-based assay. How can I be sure this is a real effect?

A2: This could be a case of autofluorescence, where this compound itself is fluorescent at the excitation and emission wavelengths of your assay. This intrinsic fluorescence can be mistaken for a positive signal.[1][2] To verify this, you should run a control experiment with this compound in the assay buffer without the other assay components (e.g., enzyme and substrate). A significant fluorescence signal in this control would indicate autofluorescence.

Q3: I observe a concentration-dependent decrease in fluorescence when I add this compound to my assay. Does this confirm it is an inhibitor?

A3: Not necessarily. While it could be true inhibition, it might also be due to fluorescence quenching. Quenching occurs when a compound absorbs the excitation light or the emitted light from your fluorophore, leading to a decrease in the detected signal.[2][4] An additional cause could be the precipitation of this compound at higher concentrations, which can scatter light and interfere with signal detection.[5][6]

Q4: How can I mitigate interference from this compound in my assay?

A4: Several strategies can be employed to reduce or eliminate interference:

  • Shift to longer wavelengths: Autofluorescence and quenching are often more pronounced at shorter (blue/green) wavelengths. Switching to a red-shifted fluorophore can often resolve the issue.[2][5][7]

  • Use a different assay format: Consider using a non-fluorescence-based method as an orthogonal assay to confirm your initial findings.[2] Time-Resolved Fluorescence (TRF) assays can also be effective in reducing interference from compounds with short-lived fluorescence.[1]

  • Decrease compound concentration: If possible, lowering the concentration of this compound may reduce interference effects to an acceptable level.[1]

  • Pre-read the plate: Measuring the fluorescence of the wells after adding this compound but before the addition of the fluorescent reporter can help establish a baseline for its intrinsic fluorescence.[2][8]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered with this compound in fluorescence-based assays.

Observed Problem Potential Cause Recommended Action
False-positive signal (Apparent Activation) This compound is autofluorescent at the assay's excitation and emission wavelengths.1. Run a compound-only control: Measure the fluorescence of various concentrations of this compound in the assay buffer. A concentration-dependent increase in fluorescence confirms autofluorescence. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescence profile. 3. Change fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the fluorescence profile of this compound.[1][2]
False-negative signal (Apparent Inhibition) 1. Fluorescence Quenching: this compound absorbs the excitation or emission light of the fluorophore. 2. Inner Filter Effect: At high concentrations, this compound absorbs a significant fraction of the excitation or emission light.[2]1. Run a quenching control: Measure the fluorescence of the assay's fluorophore in the presence and absence of this compound. A concentration-dependent decrease in the fluorophore's signal indicates quenching. 2. Measure absorbance: Scan the absorbance spectrum of this compound to see if it overlaps with the fluorophore's excitation or emission wavelengths. 3. Reduce compound concentration: Test lower concentrations of this compound.[1]
High variability in replicate wells This compound may be precipitating out of solution at the tested concentrations.1. Visual inspection: Check the assay plate for any signs of turbidity or precipitate in the wells containing this compound. 2. Solubility test: Determine the solubility of this compound in your assay buffer. 3. Add detergent: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes prevent precipitation.[8][9]
Quantitative Data Summary

The following tables provide hypothetical spectral properties for this compound and a common fluorophore, Fluorescein, to illustrate potential spectral overlap issues.

Table 1: Spectral Properties of this compound

Parameter Wavelength (nm)
Max Excitation485
Max Emission520
Molar Extinction Coefficient (at 488 nm)15,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield0.15

Table 2: Spectral Properties of Fluorescein

Parameter Wavelength (nm)
Max Excitation494
Max Emission521
Molar Extinction Coefficient (at 494 nm)76,900 M⁻¹cm⁻¹
Fluorescence Quantum Yield0.95

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound

Objective: To determine if this compound is intrinsically fluorescent at the wavelengths used in the primary assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Black, clear-bottom microplates

  • Fluorescence plate reader

Method:

  • Prepare serial dilutions of this compound in the assay buffer, starting from the highest concentration used in your primary assay.

  • Add the this compound dilutions to the wells of the microplate. Include wells with only assay buffer to serve as a blank control.

  • Set the fluorescence plate reader to the excitation and emission wavelengths used for your primary assay's fluorophore.

  • Measure the fluorescence intensity of each well.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at the tested wavelengths.

Protocol 2: Evaluating Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound stock solution

  • Fluorophore used in the primary assay

  • Assay buffer

  • Black, clear-bottom microplates

  • Fluorescence plate reader

Method:

  • Prepare a solution of the fluorophore in the assay buffer at the concentration used in the primary assay.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In the microplate, add the fluorophore solution to a set of wells.

  • Add the this compound dilutions to the wells containing the fluorophore. Include control wells with the fluorophore and assay buffer only (no this compound).

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the fluorophore.

Data Analysis:

  • Compare the fluorescence of the wells containing this compound to the control wells.

  • A concentration-dependent decrease in fluorescence indicates that this compound is quenching the fluorophore's signal.

Visualizations

Troubleshooting_Workflow start Unexpected Assay Result (Activation or Inhibition) check_autofluorescence Run Compound-Only Control (Protocol 1) start->check_autofluorescence autofluorescent This compound is Autofluorescent check_autofluorescence->autofluorescent Yes not_autofluorescent No Significant Autofluorescence check_autofluorescence->not_autofluorescent No check_quenching Run Quenching Control (Protocol 2) not_autofluorescent->check_quenching quenching This compound is a Quencher check_quenching->quenching Yes not_quenching No Significant Quenching check_quenching->not_quenching No check_solubility Check for Precipitation not_quenching->check_solubility precipitate This compound Precipitates check_solubility->precipitate Yes no_interference Interference Unlikely Proceed with Further Biological Validation check_solubility->no_interference No

Caption: A logical workflow for troubleshooting fluorescence assay interference.

Interference_Mechanisms cluster_autofluorescence Autofluorescence cluster_quenching Quenching autofluorescence_compound This compound autofluorescence_emission Emitted Light (False Signal) autofluorescence_compound->autofluorescence_emission autofluorescence_light Excitation Light autofluorescence_light->autofluorescence_compound quenching_fluorophore Fluorophore quenching_compound This compound quenching_fluorophore->quenching_compound Energy Transfer quenching_light Excitation Light quenching_light->quenching_fluorophore quenching_emission Reduced/No Emitted Light quenching_compound->quenching_emission

Caption: Mechanisms of compound interference in fluorescence assays.

References

Technical Support Center: Overcoming Poor Oral Bioavailability in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in addressing challenges associated with poor oral bioavailability of investigational compounds in animal studies.

Frequently Asked Questions (FAQs)

Q1: My compound, "Compound X," shows excellent in vitro efficacy but very low exposure in rats after oral gavage. What are the likely causes?

Low oral bioavailability is a common challenge in early drug development. The primary causes are typically poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism in the gut wall or liver.[1][2][3] It is crucial to systematically investigate these factors to devise an effective strategy for improvement.

Q2: How can I determine if solubility is the primary issue for my compound's poor bioavailability?

Assessing the Biopharmaceutical Classification System (BCS) class of your compound is a good starting point.[3] For a compound suspected to be BCS Class II (low solubility, high permeability), solubility is the rate-limiting step for absorption.[2][3] Simple experiments can help confirm this:

  • Kinetic and Thermodynamic Solubility Assays: Determine the solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). Low solubility in these media (e.g., <10 µg/mL) often correlates with poor oral absorption.[2]

  • Dose/Solubility Ratio: Calculate the dose number (D₀). A high D₀ (>1) suggests that the dose administered may not fully dissolve in the gastrointestinal fluids, indicating a solubility-limited absorption.

Q3: What are the initial formulation strategies I should consider for a poorly soluble compound?

For early-stage animal studies, several strategies can be employed to enhance the solubility and dissolution rate of your compound:[4][5][6]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.[4][7]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles (LNPs) can improve oral absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5][8][9]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.[5][10]

Troubleshooting Guides

Issue 1: Inconsistent plasma concentrations of Compound X in replicate animal studies.

Inconsistent plasma concentrations can arise from both physiological variability in the animals and issues with the formulation.

Troubleshooting Steps:

  • Verify Formulation Homogeneity: Ensure that the dosing formulation is uniform and that the compound remains stable and suspended/solubilized throughout the dosing procedure.

  • Standardize Experimental Conditions: Factors such as the fasting state of the animals, the gavage volume, and the time of day can influence gastrointestinal physiology and drug absorption.[11]

  • Evaluate Different Vehicles: If using a simple suspension, consider switching to a solution or a more advanced formulation like a lipid-based system, which can provide more consistent absorption.[5]

Issue 2: Compound X has good solubility, but still exhibits low oral bioavailability.

If solubility is not the limiting factor, low permeability or high first-pass metabolism are the likely culprits.

Troubleshooting Steps:

  • Assess Intestinal Permeability:

    • In Vitro Models: Use Caco-2 or PAMPA assays to estimate the intestinal permeability. A low apparent permeability coefficient (Papp) suggests poor absorption across the intestinal epithelium.

    • In Silico Predictions: Utilize computational models to predict permeability based on the compound's physicochemical properties.

  • Investigate First-Pass Metabolism:

    • In Vitro Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic stability. Rapid degradation suggests a high potential for first-pass metabolism.[12][13]

    • Crossover IV vs. PO Study: Administer the compound intravenously (IV) and orally (PO) to the same group of animals (crossover design). A significant difference between the Area Under the Curve (AUC) for PO and IV administration will confirm the extent of first-pass metabolism and allow for the calculation of absolute bioavailability.[11]

Strategies to Overcome Permeability and Metabolism Issues:

  • Permeation Enhancers: Co-administration with excipients that can transiently open tight junctions between intestinal cells.[1]

  • Metabolism Inhibitors: Co-dosing with inhibitors of specific metabolic enzymes (e.g., CYP450 inhibitors) can increase oral exposure, although this is often used as a tool to identify the metabolic pathway rather than a final formulation strategy.[1]

  • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can protect it from degradation in the GI tract and facilitate its transport across the intestinal mucosa.[14][15][16][17]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Compound X in Different Formulations in Rats (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 75100 (Reference)
Micronized Suspension120 ± 301.5650 ± 150260
Solid Dispersion350 ± 901.01800 ± 400720
SMEDDS600 ± 1200.53200 ± 6501280
Nanoparticle550 ± 1101.02900 ± 5801160

Data are presented as mean ± standard deviation (n=5 rats per group).

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Compound X following oral administration of different formulations.

Materials:

  • Male Wistar rats (200-250 g)

  • Compound X formulations (as described in Table 1)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Fast rats overnight (approximately 12 hours) with free access to water.[11]

  • Acclimatize animals to the experimental conditions.

  • Administer the respective formulation of Compound X via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) via the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until bioanalysis.

  • Quantify the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Formulation Strategy cluster_evaluation In Vivo Evaluation problem Poor Oral Bioavailability of Compound X solubility Solubility Assessment (Biorelevant Media) problem->solubility permeability Permeability Assessment (e.g., PAMPA, Caco-2) problem->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) problem->metabolism size_reduction Particle Size Reduction (Micronization, Nanonization) solubility->size_reduction solid_dispersion Amorphous Solid Dispersion solubility->solid_dispersion lipid_based Lipid-Based Formulations (SEDDS, SMEDDS) solubility->lipid_based nanoparticles Nanoparticle Encapsulation permeability->nanoparticles metabolism->nanoparticles pk_study Pharmacokinetic Study in Animal Model (e.g., Rat) size_reduction->pk_study solid_dispersion->pk_study lipid_based->pk_study nanoparticles->pk_study data_analysis Data Analysis (Cmax, Tmax, AUC, Bioavailability) pk_study->data_analysis

Caption: Workflow for troubleshooting and overcoming poor oral bioavailability.

formulation_strategies cluster_drug Poorly Soluble Drug cluster_formulations Formulation Approaches cluster_absorption Intestinal Lumen & Absorption drug Compound X (Solid State) micronization Micronization (Increased Surface Area) drug->micronization Faster smedds SMEDDS (Pre-dissolved in Lipid Droplets) drug->smedds Bypasses nanoparticle Nanoparticle (Encapsulated Drug) drug->nanoparticle Protected dissolution Dissolution in GI Fluid micronization->dissolution smedds->dissolution nanoparticle->dissolution absorption Absorption into Bloodstream dissolution->absorption

Caption: Impact of different formulation strategies on drug dissolution.

decision_tree start Is Oral Bioavailability Low? solubility_check Is it Solubility-Limited? start->solubility_check permeability_check Is it Permeability-Limited? solubility_check->permeability_check No solubility_strategy Strategies: - Particle Size Reduction - Solid Dispersion - Lipid-Based Systems solubility_check->solubility_strategy Yes metabolism_check Is it Metabolism-Limited? permeability_check->metabolism_check No permeability_strategy Strategies: - Permeation Enhancers - Nanoparticles permeability_check->permeability_strategy Yes metabolism_strategy Strategies: - Nanoparticle Encapsulation - Prodrug Approach metabolism_check->metabolism_strategy Yes end Proceed with Optimized Formulation metabolism_check->end No solubility_strategy->end permeability_strategy->end metabolism_strategy->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

References

Isolappaol C stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Isolappaol C in long-term storage and during experimental use. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this compound. Below is a summary of recommended storage conditions.

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termStore under a dry, inert atmosphere (e.g., nitrogen).
In Solvent-80°CUp to 6 monthsStore under a dry, inert atmosphere (e.g., nitrogen).[1]
-20°CUp to 1 monthStore under a dry, inert atmosphere (e.g., nitrogen).[1]

Q2: I observed a change in the color of my this compound solid/solution. What should I do?

A2: A change in color is a potential indicator of degradation. Do not use the compound for your experiments. It is recommended to discard the stock and use a fresh, properly stored vial. The color change may be due to oxidation or other degradation pathways.

Q3: My experimental results are inconsistent when using older stock solutions of this compound. Could this be a stability issue?

A3: Yes, inconsistent results are a common sign of compound degradation. Even when stored at low temperatures, degradation can occur over time, especially after repeated freeze-thaw cycles. It is advisable to use a freshly prepared stock solution or a solution that has been stored for less than one month at -20°C or less than six months at -80°C.[1] For sensitive experiments, preparing fresh solutions is always the best practice.

Q4: Can I store this compound solutions at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. While short-term handling at room temperature for experimental setup is generally acceptable, prolonged exposure can lead to accelerated degradation. For shipping purposes, room temperature is acceptable for less than two weeks.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected or No Biological Activity Degradation of this compound due to improper storage.1. Confirm storage conditions of your stock solution. 2. Prepare a fresh stock solution from a new vial of solid compound. 3. Perform a quality control check on the new stock, if possible (e.g., HPLC-MS).
Appearance of New Peaks in HPLC/LC-MS Analysis The new peaks are likely degradation products.1. Cease use of the current stock solution. 2. Prepare a fresh stock and re-analyze. 3. If the issue persists with fresh stock, consider the stability in your experimental buffer or media.
Precipitation in Stock Solution upon Thawing Poor solubility or compound aggregation.1. Gently warm the solution to 37°C to aid in re-dissolving. 2. Sonicate the solution for a few minutes. 3. If precipitation persists, the solution may be supersaturated or degraded. Prepare a fresh, lower concentration stock.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Inert gas (Nitrogen or Argon)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Under a stream of inert gas, add the appropriate volume of anhydrous solvent to achieve the desired stock concentration.

    • Vortex and/or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

    • Purge the headspace of each vial with inert gas before sealing.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Assessment of this compound Stability by HPLC

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess stability under various stress conditions.

  • Stress Conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid and solution).

    • Photolytic: Expose to UV light (254 nm) for 24 hours (solid and solution).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • For each stress condition, mix equal volumes of the this compound solution and the stress agent.

    • Incubate for the specified time.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determined by UV-Vis scan) and/or Mass Spectrometry.

    • Injection Volume: 10 µL.

  • Analysis:

    • Compare the chromatograms of the stressed samples to that of a non-stressed control.

    • A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Visualizations

Potential Degradation Workflow

The following diagram illustrates a logical workflow for investigating the stability of this compound when experimental issues arise.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Advanced Analysis Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions No Activity No Activity No Activity->Check Storage Conditions Review Solution Prep Review Solution Prep Check Storage Conditions->Review Solution Prep Use New Aliquot Use New Aliquot Review Solution Prep->Use New Aliquot Prepare Fresh Stock Prepare Fresh Stock Use New Aliquot->Prepare Fresh Stock If issue persists Perform HPLC-MS Perform HPLC-MS Prepare Fresh Stock->Perform HPLC-MS If issue still persists Forced Degradation Study Forced Degradation Study Perform HPLC-MS->Forced Degradation Study To identify degradants

Caption: Troubleshooting workflow for this compound stability issues.

Inferred Signaling Pathway Modulation

While the specific signaling pathway for this compound is not fully elucidated, many furanolabdane diterpenes exhibit anti-inflammatory and cytotoxic effects. A common pathway modulated by such natural products is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of how a compound like this compound might inhibit this pathway.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Leads to Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates This compound This compound This compound->IKK Complex Inhibits

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

How to control for autofluorescence of Isolappaol C in microscopy?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the autofluorescence of small molecules, with a focus on compounds like Isolappaol C, during fluorescence microscopy experiments.

Disclaimer: Fluorescence Profile of this compound

Initial literature searches did not yield specific data on the excitation and emission spectra of this compound. Autofluorescence is the inherent fluorescence of a substance, and to effectively control it, its spectral properties must first be characterized. Researchers using this compound or other novel compounds should perform preliminary spectroscopic analysis to determine these properties.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in microscopy?

A1: Autofluorescence is the natural emission of light by biological structures or compounds like this compound when they absorb light.[1][2] This becomes a problem when it masks the signal from the specific fluorescent labels used in an experiment, making it difficult to distinguish the target signal from background noise.[1][3] This can lead to misinterpretation of results and reduced sensitivity of the assay.[1]

Q2: How can I determine if this compound is autofluorescent in my experimental setup?

A2: To determine if this compound is causing autofluorescence, you should prepare a control sample containing the compound but without any of your fluorescent labels.[1][2][3] Image this sample using the same settings as your fully stained samples. Any signal you detect can be attributed to the autofluorescence of this compound or other endogenous sources in your sample.[1]

Q3: What are the common sources of autofluorescence in microscopy experiments?

A3: Besides the compound of interest, autofluorescence can originate from several sources within the sample and the experimental setup. Endogenous sources in biological samples include molecules like NADH, collagen, elastin, and lipofuscin.[1][2][4][5] Sample preparation methods, such as fixation with aldehydes (e.g., formaldehyde, glutaraldehyde), can also induce autofluorescence.[1][2][5] Additionally, components of the imaging medium, like phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[1][3]

Q4: Can I just subtract the background to get rid of autofluorescence?

A4: Simple background subtraction can be a starting point, but it may not be sufficient for accurate quantitative analysis, especially if the autofluorescence is non-uniform across the sample or if its intensity is high relative to the specific signal. More advanced techniques like spectral unmixing are often required for precise removal of autofluorescence signals.[6][7]

Troubleshooting Guide: Controlling for Autofluorescence

If you have confirmed that this compound or other sources are causing significant autofluorescence in your microscopy experiments, follow these troubleshooting steps to mitigate the issue.

Step 1: Characterize the Autofluorescence Spectrum

Before you can control for autofluorescence, you need to understand its spectral properties.

Protocol: Determining the Excitation and Emission Spectra

  • Prepare a Sample: Prepare a sample containing only the source of autofluorescence (e.g., cells treated with this compound, or an unstained tissue section).

  • Use a Spectrofluorometer or a Confocal Microscope with a Spectral Detector:

    • Spectrofluorometer: If you have access to a spectrofluorometer, you can measure the excitation and emission spectra of this compound in solution.

    • Spectral Imaging: On a confocal microscope with a spectral detector, perform a lambda scan. This involves exciting the sample at a specific wavelength and collecting the emission across a range of wavelengths. Repeat this for different excitation wavelengths to build a spectral profile.[3]

  • Plot the Spectra: Plot the intensity of the emitted light as a function of wavelength to visualize the emission spectrum. Similarly, plot the emission intensity at a fixed wavelength while varying the excitation wavelength to determine the excitation spectrum.

Step 2: Optimize Your Imaging Strategy

Once you know the spectral characteristics of the autofluorescence, you can design your experiment to minimize its impact.

Workflow for Optimizing Imaging Strategy

cluster_0 Step 1: Spectral Characterization cluster_1 Step 2: Experimental Design cluster_2 Step 3: Image Acquisition DetermineSpectra Determine Autofluorescence Excitation & Emission Spectra ChooseFluorophore Select Fluorophores with Spectrally Distinct Profiles DetermineSpectra->ChooseFluorophore Inform Selection ChooseFilters Use Narrow Bandpass Filters ChooseFluorophore->ChooseFilters Match Fluorophore AcquireImages Acquire Images ChooseFilters->AcquireImages

Caption: Workflow for optimizing imaging based on spectral properties.

  • Choose the Right Fluorophores: Select fluorescent labels that have excitation and emission spectra that are well-separated from the autofluorescence spectrum of this compound.[1][3][6] If the autofluorescence is in the blue or green region, consider using red or far-red dyes.[3][4][5] Modern, bright fluorophores with narrow emission spectra are often a good choice.[3][6]

  • Use Appropriate Filters: Employ narrow bandpass filters that are specifically designed for your chosen fluorophore to minimize the collection of out-of-band autofluorescence signals.[6]

Step 3: Employ Autofluorescence Reduction Techniques

If optimizing the imaging strategy is not sufficient, you can use one or more of the following techniques to reduce autofluorescence.

Technique Principle Advantages Disadvantages
Chemical Quenching Treatment with chemical agents that reduce fluorescence.Can be effective for specific types of autofluorescence (e.g., from fixation).May affect the integrity of the sample or the specific fluorescent signal.[8]
Photobleaching Intentional exposure of the sample to intense light to destroy the autofluorescent molecules before labeling.Simple and can be effective for a broad range of endogenous fluorophores.[3][8][9]Can potentially damage the sample; may not be suitable for all types of autofluorescence.[9]
Spectral Unmixing Computational separation of the autofluorescence signal from the specific fluorescent signals based on their unique spectral profiles.Highly effective and can be used when spectral overlap is unavoidable.[7][10][11][12]Requires a microscope with a spectral detector and specialized software.[10][11]
Experimental Protocols

Sudan Black B is effective at quenching autofluorescence from lipofuscin.[4][5]

  • Prepare a 0.1% Sudan Black B Solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol.

  • Incubate the Sample: After fixation and permeabilization, incubate your sample with the Sudan Black B solution for 10-20 minutes at room temperature.[13]

  • Wash the Sample: Wash the sample thoroughly three times for 5 minutes each with phosphate-buffered saline (PBS).[13]

  • Proceed with Immunostaining: Continue with your standard immunostaining protocol.

This protocol can be used to reduce autofluorescence before the application of fluorescent labels.[3][8][13]

  • Prepare the Sample: Mount your fixed and permeabilized sample on the microscope.

  • Expose to Light: Expose the sample to broad-spectrum, high-intensity light from the microscope's light source (e.g., a mercury arc lamp) for an extended period (e.g., 15 minutes to 2 hours).[8][13] The optimal duration will need to be determined empirically.

  • Proceed with Staining: After photobleaching, proceed with your fluorescent labeling protocol.

Workflow for Autofluorescence Reduction Techniques

cluster_0 Sample Preparation cluster_1 Reduction Method cluster_2 Staining & Imaging Start Fixed & Permeabilized Sample Quenching Chemical Quenching (e.g., Sudan Black B) Start->Quenching Bleaching Photobleaching Start->Bleaching Stain Fluorescent Staining Quenching->Stain Bleaching->Stain Image Microscopy Stain->Image

Caption: Experimental workflows for chemical quenching and photobleaching.

This is a computational technique performed during image acquisition and analysis.

  • Acquire Reference Spectra:

    • Image an unstained sample to capture the autofluorescence spectrum.

    • Image samples stained with each of your fluorophores individually to capture their reference spectra.[14]

  • Acquire the Image of the Fully Stained Sample: Use the spectral detector to acquire a "lambda stack" of your fully stained sample, which is a series of images at different emission wavelengths.

  • Perform Linear Unmixing: Use the software on your microscope to unmix the lambda stack. The software will use the reference spectra to computationally separate the contribution of each fluorophore and the autofluorescence to the final image.[7][14]

Logical Diagram for Spectral Unmixing

cluster_0 Inputs cluster_1 Process cluster_2 Outputs Ref_Auto Reference Spectrum: Autofluorescence Unmixing Linear Unmixing Algorithm Ref_Auto->Unmixing Ref_Fluoro1 Reference Spectrum: Fluorophore 1 Ref_Fluoro1->Unmixing Ref_Fluoro2 Reference Spectrum: Fluorophore 2 Ref_Fluoro2->Unmixing Mixed_Image Acquired Image: Mixed Signals Mixed_Image->Unmixing Unmixed_Auto Unmixed Image: Autofluorescence Unmixing->Unmixed_Auto Unmixed_Fluoro1 Unmixed Image: Fluorophore 1 Unmixing->Unmixed_Fluoro1 Unmixed_Fluoro2 Unmixed Image: Fluorophore 2 Unmixing->Unmixed_Fluoro2

Caption: The logic of spectral unmixing to separate signals.

References

Mitigating off-target effects of Isolappaol C in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate potential off-target effects of Isolappaol C in their experiments. Given that this compound is a lignan, a class of polyphenolic compounds known for their broad biological activities, it is crucial to implement rigorous experimental controls to ensure that the observed effects are specific to the intended target.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent or show high variability. What could be the cause?

A1: Inconsistent results can arise from off-target effects, where this compound interacts with unintended cellular components. Lignans are known to have pleiotropic effects, including antioxidant and anti-inflammatory activities, which can vary between cell types and experimental conditions.[1][2]

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the purity of your this compound sample using techniques like HPLC or mass spectrometry. Impurities could contribute to variability.

  • Dose-Response Curve: Perform a comprehensive dose-response analysis to identify the optimal concentration range for your specific assay. High concentrations are more likely to induce off-target effects.

  • Use of Controls: Include appropriate positive and negative controls in your experiments. A structurally related but biologically inactive analog of this compound, if available, can serve as an excellent negative control.

  • Orthogonal Approaches: Validate your findings using an alternative method. For example, if you are studying the effect of this compound on a specific protein, use RNAi or CRISPR-Cas9 to modulate the expression of that protein and compare the phenotype.[3]

Q2: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound. How can I determine if these are off-target effects?

A2: Unexpected phenotypes are a common indicator of off-target activity. Lignans can modulate multiple signaling pathways, so it is essential to systematically investigate these possibilities.[1][4][5]

Troubleshooting Steps:

  • Target Engagement Assays: Confirm that this compound is engaging with its intended target in your experimental system. Techniques like cellular thermal shift assay (CETSA) or immunoprecipitation-based assays can be employed.

  • Pathway Analysis: Use transcriptomic (e.g., RNA-seq) or proteomic profiling to identify global changes in gene or protein expression following this compound treatment. This can reveal the activation or inhibition of unexpected signaling pathways.

  • Rescue Experiments: If you hypothesize an off-target interaction, attempt to "rescue" the phenotype by co-administering an antagonist for the suspected off-target or by genetically ablating the off-target protein.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Action
High background signal in fluorescence-based assays This compound, as a phenolic compound, may possess intrinsic fluorescent properties.1. Run a "compound only" control (without cells or reagents) to measure its intrinsic fluorescence at the excitation/emission wavelengths of your assay. 2. If significant, subtract the background fluorescence from your experimental readings.
Observed effect does not correlate with target expression levels The phenotype may be due to an off-target effect independent of your intended target.1. Perform experiments in a cell line where the intended target is knocked out or knocked down. 2. If the effect persists, it is likely an off-target phenomenon.
Discrepancy between in vitro and in vivo results Differences in metabolism and bioavailability of this compound. Lignans are metabolized by gut microbiota into enterolignans, which may have different biological activities.[6]1. Analyze the metabolic profile of this compound in your in vivo model. 2. Test the activity of identified metabolites in your in vitro assays.

Experimental Protocols

Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target protein engagement by this compound in intact cells.

Methodology:

  • Cell Treatment: Treat your cells with a range of this compound concentrations and a vehicle control for a specified duration.

  • Heating: After treatment, heat the cell suspensions at various temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing stabilized, unbound protein) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Protocol 2: Workflow for Differentiating On-Target vs. Off-Target Effects

This workflow provides a logical sequence of experiments to dissect the specificity of this compound's effects.

G A Observe Phenotype with This compound B Dose-Response Curve A->B C Knockdown/Knockout of Target B->C D Rescue Experiment C->D E Phenotype Abolished? D->E F On-Target Effect E->F Yes G Off-Target Effect E->G No

Caption: Experimental workflow for validating on-target effects.

Potential Signaling Pathways Affected by Lignans

As a lignan, this compound may modulate various signaling pathways. The following diagram illustrates some of the key pathways known to be affected by this class of compounds, which could represent potential off-target activities.

G cluster_0 Potential Off-Target Pathways for Lignans Lignans Lignans (e.g., this compound) ROS Reactive Oxygen Species (ROS) Lignans->ROS Scavenging NFkB NF-κB Pathway Lignans->NFkB Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Lignans->MAPK Modulation Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Regulation MAPK->CellCycle

Caption: Potential signaling pathways modulated by lignans.

References

Technical Support Center: Adjusting Dosage of a Novel Compound for Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Isolappaol C": Initial searches for "this compound" did not yield sufficient publicly available data regarding its biological activity, mechanism of action, or established dosage ranges in cell lines. Therefore, to provide a comprehensive and actionable guide that adheres to the requested format, we have created this technical support center using a hypothetical novel compound, which we will refer to as "Compound X."

This guide is designed to serve as a robust template for researchers working with new or under-documented compounds like this compound. The principles, protocols, and troubleshooting steps outlined here are broadly applicable and can be adapted once you have preliminary data on your specific compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues researchers may encounter when determining the optimal dosage of a novel compound.

Question Answer
Q1: My IC50 values for Compound X vary significantly between replicate experiments. What could be the cause? A1: Variability in IC50 values can stem from several factors: 1) Cell passage number: Use cells within a consistent and low passage range, as prolonged culturing can alter cellular responses. 2) Inconsistent cell seeding density: Ensure uniform cell numbers are seeded in each well. 3) Compound stability: Compound X may be unstable in your culture medium. Prepare fresh dilutions for each experiment and minimize exposure to light or high temperatures if the compound is sensitive. 4) Assay timing: Ensure that the incubation time with the compound and the time at which you perform the viability assay are consistent across all experiments.[1]
Q2: I am not observing any significant cell death even at high concentrations of Compound X. What should I do? A2: This could indicate a few things: 1) Low Potency: Compound X may have low potency against your chosen cell line.[2] Consider testing a wider and higher concentration range. 2) Incorrect Mechanism of Action Assumption: You may be assuming a cytotoxic effect, while Compound X might be cytostatic (inhibiting proliferation without causing death). Consider assays that measure proliferation, such as Ki-67 staining or a BrdU incorporation assay, in addition to viability assays. 3) Solubility Issues: The compound may be precipitating out of solution at higher concentrations. Visually inspect your culture wells for any precipitate. If observed, consider using a different solvent or a solubilizing agent.
Q3: The dose-response curve for Compound X is not sigmoidal. How do I interpret this? A3: A non-sigmoidal curve can be informative. 1) Biphasic (Hormetic) Response: Some compounds exhibit a stimulatory effect at low doses and an inhibitory effect at high doses. 2) Incomplete Curve: You may not have tested a wide enough range of concentrations to capture the full sigmoidal shape. Try extending the concentration range in both directions. 3) Assay Interference: At high concentrations, the compound itself might interfere with the viability assay reagents (e.g., colorimetric or fluorescent readouts). Run a control with the highest concentration of Compound X in cell-free media to check for interference.
Q4: How long should I expose my cells to Compound X? A4: The optimal exposure time depends on the compound's mechanism of action and the cell line's doubling time. A common starting point is to match the exposure time to 1-2 cell doubling times (e.g., 24 to 72 hours for many cancer cell lines).[1][3] It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the time point at which a clear dose-dependent effect is observed.

Quantitative Data Summary: IC50 Values of Compound X

The following table presents hypothetical IC50 values for Compound X across different cancer cell lines after a 48-hour exposure. This table is intended as an example of how to present such data clearly.

Cell LineCancer TypeIC50 (µM) after 48hNotes
MCF-7 Breast Adenocarcinoma5.2High sensitivity
A549 Lung Carcinoma12.8Moderate sensitivity
U-87 MG Glioblastoma35.1Low sensitivity
PANC-1 Pancreatic Carcinoma> 100Resistant

Detailed Experimental Protocol: Determining IC50 with a Cell Viability Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of a novel compound using a resazurin-based viability assay.

Materials:

  • Cell line(s) of interest

  • Complete culture medium

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring fluorescence (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells to ensure they are in the exponential growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution of Compound X in complete culture medium. For example, create a 2x concentrated series ranging from 200 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest Compound X concentration) and a no-treatment control.

    • Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.

  • Incubation:

    • Incubate the treated plates for the desired exposure time (e.g., 48 hours) at 37°C and 5% CO2.

  • Viability Assessment:

    • After incubation, add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Visualizations: Signaling Pathways and Workflows

Hypothetical Signaling Pathway for Compound X

This diagram illustrates a plausible mechanism of action where Compound X inhibits a key kinase in a pro-survival signaling pathway, leading to the activation of apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (P) CompoundX Compound X CompoundX->Akt Inhibits Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Apoptosis Inhibits

Caption: Hypothetical signaling pathway for Compound X.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the IC50 value of a novel compound.

start Start: Cell Culture seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate (24h) for Attachment seed->incubate1 treat Treat Cells with Compound X incubate1->treat prepare Prepare Compound X Serial Dilutions prepare->treat incubate2 Incubate (e.g., 48h) treat->incubate2 assay Add Resazurin & Incubate (2-4h) incubate2->assay read Measure Fluorescence assay->read analyze Data Analysis: Normalize & Plot read->analyze end End: Determine IC50 analyze->end

Caption: Experimental workflow for IC50 determination.

References

Dealing with batch-to-batch variability of commercial Isolappaol C

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Challenges of a Novel Natural Product.

This technical support center provides essential guidance for researchers working with commercial Isolappaol C. Due to the limited specific literature on this compound, this resource focuses on anticipating and addressing the challenges commonly associated with rare and potentially variable natural products. The information provided is based on best practices for natural product research and the known characteristics of the broader class of lignan compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound is a lignan, a class of polyphenolic compounds found in plants. While specific biological activities for this compound are not extensively documented, its chemical properties are available. It is crucial to obtain a Certificate of Analysis (CoA) from your supplier for each new batch to verify its identity and purity.

Q2: Why am I seeing inconsistent results between different batches of this compound?

Batch-to-batch variability is a common issue with natural products.[1][2] This variability can stem from several factors, including:

  • Source Material: Differences in the plant source due to geographical location, climate, and harvest time can alter the chemical profile of the starting material.[1][2]

  • Extraction and Purification Processes: Variations in manufacturing processes can lead to differences in the purity and impurity profile of the final compound.[1]

  • Storage and Handling: Improper storage conditions can lead to degradation of the compound over time.

Q3: My current batch of this compound has poor solubility. What can I do?

Poor solubility can be a characteristic of the compound itself or an indication of impurities. First, consult the supplier's datasheet for recommended solvents. If solubility issues persist, consider the following:

  • Sonication: Gently sonicate the solution to aid dissolution.

  • Warming: Cautiously warm the solvent, but be mindful of potential degradation of the compound.

  • Solvent Screening: Test a small amount of the compound in different biocompatible solvents (e.g., DMSO, ethanol) to find a suitable one for your experimental system.

Q4: How can I ensure the quality of a new batch of this compound before starting my experiments?

It is critical to perform in-house quality control on each new batch. This can include:

  • Visual Inspection: Note any differences in color or physical form.

  • Solubility Testing: Confirm that the solubility is consistent with previous batches.

  • Analytical Chemistry: If available, techniques like HPLC can be used to confirm the purity and identity of the compound by comparing it to a previously validated batch.

  • Bioactivity Assay: Perform a small-scale pilot experiment with a well-established positive control to ensure the new batch has the expected biological activity.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell Viability Assays
Symptom Potential Cause Troubleshooting Step
Higher/Lower IC50 value with a new batch Batch-to-batch variability in purity or presence of active/inactive impurities.1. Perform a dose-response curve for each new batch to determine its specific IC50. 2. Normalize the data to a positive control used in every experiment. 3. If possible, analyze the purity of the batch using HPLC.
High variability between replicates Poor solubility or precipitation of the compound in the culture medium.1. Ensure complete dissolution of the stock solution before diluting it into the media. 2. Visually inspect the wells for any signs of precipitation. 3. Consider using a lower concentration range or a different solvent system.
No biological effect observed Degradation of the compound or incorrect concentration.1. Verify the integrity of the compound by checking its appearance and solubility. 2. Prepare a fresh stock solution. 3. Confirm the calculations for your dilutions.
Issue 2: Variable Effects on Protein Expression (Western Blotting)
Symptom Potential Cause Troubleshooting Step
Changes in the level of protein induction/inhibition with a new batch Difference in the potency of the new batch of this compound.1. Perform a concentration-response experiment for each new batch to find the optimal concentration. 2. Always include a positive and negative control in your experiment. 3. Run a loading control to ensure equal protein loading between samples.
Unexpected changes in unrelated signaling pathways Presence of impurities with off-target effects.1. Consult the supplier's CoA for information on potential impurities. 2. If off-target effects are suspected, consider purifying the compound further or sourcing it from a different supplier.

Data Presentation

Table 1: Chemical Properties of this compound
PropertyValueSource
Molecular Formula C30H34O10PubChem
Molecular Weight 554.6 g/mol PubChem
CAS Number 929905-15-7ChemicalBook
Purity Varies by batchSupplier CoA
Appearance Varies by batchSupplier CoA
Solubility Varies by batchSupplier CoA / Internal Testing

Experimental Protocols

Protocol 1: Quality Control Workflow for New Batches of this compound

This workflow outlines the steps to qualify a new batch of this compound before its use in extensive experiments.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical & Biological Validation cluster_2 Phase 3: Decision New Batch New Batch CoA Review CoA Review New Batch->CoA Review Visual Inspection Visual Inspection CoA Review->Visual Inspection Solubility Test Solubility Test Visual Inspection->Solubility Test Purity Analysis (HPLC) Purity Analysis (HPLC) Solubility Test->Purity Analysis (HPLC) If passes Contact Supplier / Reject Batch Contact Supplier / Reject Batch Solubility Test->Contact Supplier / Reject Batch If fails Pilot Bioassay Pilot Bioassay Purity Analysis (HPLC)->Pilot Bioassay Proceed with Experiments Proceed with Experiments Pilot Bioassay->Proceed with Experiments Consistent Results Pilot Bioassay->Contact Supplier / Reject Batch Inconsistent Results

Workflow for qualifying new batches of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot for NF-κB Activation
  • Cell Treatment: Treat cells with this compound for the desired time and concentration. Include a positive control for NF-κB activation (e.g., TNF-α).

  • Protein Extraction: Lyse the cells and extract total protein. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of an NF-κB subunit (e.g., phospho-p65). Also, probe for total p65 and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Mandatory Visualization

Hypothetical Signaling Pathway for this compound

Based on the known anti-inflammatory activities of other lignans, a plausible hypothesis is that this compound may modulate the NF-κB signaling pathway.[3] This pathway is a key regulator of inflammation. The following diagram illustrates this hypothetical mechanism of action.

Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibits?

Hypothetical inhibition of the NF-κB pathway by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Isolappaol C and Lappaol F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of two lignan compounds, Isolappaol C and Lappaol F, both found in the plant Arctium lappa (burdock). While direct comparative studies quantifying the antioxidant activity of these two specific compounds are limited in the currently available scientific literature, this document synthesizes existing data on their individual antioxidant capacities, the general mechanisms of antioxidant action for lignans, and detailed experimental protocols for assessing such activities.

Executive Summary

Quantitative Data on Antioxidant Activity

As of the latest literature review, specific IC50 values for the free radical scavenging activity (e.g., DPPH or ABTS assays) of isolated this compound and Lappaol F are not available for a direct head-to-head comparison. Research has predominantly focused on the antioxidant capacity of crude extracts of Arctium lappa or has qualitatively described the potent free-radical scavenging ability of a mixture of lignans isolated from the plant.

Table 1: Summary of Available Antioxidant Data

CompoundAssayIC50 ValueSource
This compoundDPPH/ABTSData not available-
Lappaol FDPPH/ABTSData not available-
Arctium lappa Seed Extract (containing this compound and Lappaol F)DPPHStrong scavenging activity[1][2]
Arctium lappa Root ExtractDPPHStrong scavenging activity[1][2]

Note: The absence of specific IC50 values in the table highlights a gap in the current research literature.

Mechanistic Insights: Signaling Pathways

Lignans, as a class of polyphenolic compounds, are known to exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes. Lignans, including those from Arctium lappa, are believed to activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.

Nrf2_Signaling_Pathway cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Lignans This compound & Lappaol F Lignans->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Caption: Nrf2 Signaling Pathway Activation by Lignans.

DAF-16 Signaling Pathway

Studies using the model organism Caenorhabditis elegans have implicated the DAF-16 (a FOXO transcription factor) signaling pathway in the antioxidant and lifespan-extending effects of lignans from Arctium lappa. DAF-16 is a key regulator of genes involved in stress resistance and longevity. Lignans may promote the nuclear translocation of DAF-16, leading to the expression of downstream targets such as superoxide dismutase (SOD).

DAF16_Signaling_Pathway cluster_nucleus Lignans This compound & Lappaol F DAF16_Cytoplasm DAF-16 (Cytoplasm) Lignans->DAF16_Cytoplasm promotes nuclear translocation DAF16_Nucleus DAF-16 (Nucleus) DAF16_Cytoplasm->DAF16_Nucleus Stress_Resistance_Genes Stress Resistance Genes (e.g., sod-3) DAF16_Nucleus->Stress_Resistance_Genes activates transcription of Nucleus Nucleus Stress_Resistance Increased Stress Resistance Stress_Resistance_Genes->Stress_Resistance leads to

Caption: DAF-16 Signaling Pathway in C. elegans.

Experimental Protocols

The following are detailed methodologies for two common in vitro antioxidant activity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (this compound, Lappaol F)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Preparation of sample solutions: Dissolve this compound, Lappaol F, and the positive control in methanol to prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix Sample/Control with DPPH Solution (1:1) prep_dpph->mix prep_samples Prepare Serial Dilutions of this compound, Lappaol F, and Control prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and Determine IC50 measure->calculate

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound, Lappaol F)

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS radical cation (ABTS•+) solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.

  • Preparation of ABTS•+ working solution:

    • Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample solutions: Prepare serial dilutions of this compound, Lappaol F, and the positive control in methanol.

  • Assay:

    • Add 10 µL of each sample dilution to separate wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the ABTS•+ working solution without the sample.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

ABTS_Workflow prep_abts_stock Prepare ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) prep_abts_working Dilute ABTS•+ Stock to Absorbance of 0.7 at 734 nm prep_abts_stock->prep_abts_working mix Mix Sample/Control with ABTS•+ Working Solution prep_abts_working->mix prep_samples Prepare Serial Dilutions of Test Compounds and Control prep_samples->mix incubate Incubate (6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and Determine IC50 measure->calculate

Caption: ABTS Radical Scavenging Assay Workflow.

Conclusion

Both this compound and Lappaol F, as key lignans in Arctium lappa, are recognized for their antioxidant potential. The primary mechanism of action for these compounds is likely a combination of direct free radical scavenging and the modulation of cellular antioxidant pathways such as the Nrf2 and DAF-16 signaling cascades. A significant research opportunity exists to quantify the specific antioxidant activities of purified this compound and Lappaol F using standardized assays like DPPH and ABTS. Such data would enable a direct comparison of their potency and provide a clearer understanding of their individual contributions to the overall antioxidant profile of Arctium lappa extracts, aiding in the development of new antioxidant-based therapeutic agents.

References

Isolappaol C vs. Resveratrol: An Anti-Aging Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available research on Isolappaol C and resveratrol for anti-aging applications. While resveratrol has been the subject of extensive investigation, data on the biological activities of this compound, including its potential anti-aging effects, is currently unavailable in published scientific studies. Therefore, a direct experimental comparison is not feasible at this time.

This guide will proceed by presenting a detailed overview of the existing experimental data for resveratrol, providing researchers, scientists, and drug development professionals with a thorough understanding of its established anti-aging properties and mechanisms of action.

Resveratrol: A Comprehensive Profile in Anti-Aging Research

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in various plants, including grapes, blueberries, and peanuts.[1] It has garnered significant attention for its potential to mitigate age-related decline and extend lifespan in various model organisms.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and in vivo studies on resveratrol's anti-aging effects.

Table 1: Effects of Resveratrol on Lifespan in Model Organisms

Model OrganismResveratrol Concentration/DoseLifespan ExtensionReference
Saccharomyces cerevisiae (Yeast)10 µMUp to 70%[3]
Caenorhabditis elegans (Worm)100 µM~14%[2]
Drosophila melanogaster (Fruit Fly)200 µM~29%[2]
Nothobranchius furzeri (Killifish)100 mg/kg dietMedian lifespan increase of 56%[2]

Table 2: Cellular and Molecular Effects of Resveratrol

ParameterCell/Tissue TypeResveratrol ConcentrationObserved EffectReference
SIRT1 ActivityHuman Embryonic Kidney (HEK293) cells10 µMSignificant increase[3]
Cellular Senescence (SA-β-gal staining)Human Umbilical Vein Endothelial Cells (HUVECs)10 µMReversal of H₂O₂-induced senescence[4]
Reactive Oxygen Species (ROS)Human Umbilical Vein Endothelial Cells (HUVECs)10 µMReduction of H₂O₂-induced ROS levels[4]
Telomerase ActivityD-galactose-induced aging rats (brain tissue)High doseUpregulation of telomerase activity[3]
Experimental Protocols

Detailed methodologies for key experiments cited in the quantitative data summary are provided below.

1. SIRT1 Activity Assay

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Treatment: Cells were treated with varying concentrations of resveratrol (e.g., 10 µM) for a specified duration.

  • Lysis: Cells were harvested and lysed in a buffer containing protease inhibitors.

  • Immunoprecipitation: SIRT1 was immunoprecipitated from the cell lysates using a specific anti-SIRT1 antibody.

  • Deacetylase Assay: The immunoprecipitated SIRT1 was incubated with a fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide) and NAD+. The reaction was then stopped, and the fluorescence of the deacetylated substrate was measured using a fluorometer. The increase in fluorescence is proportional to the SIRT1 deacetylase activity.[3]

2. Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Induction of Senescence: Cells were treated with a sublethal concentration of hydrogen peroxide (H₂O₂) to induce premature senescence.

  • Treatment: Following H₂O₂ treatment, cells were cultured in the presence or absence of resveratrol (e.g., 10 µM).

  • Staining: Cells were fixed and stained with a solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.

  • Analysis: Senescent cells, which express β-galactosidase at this pH, appear blue. The percentage of blue-stained cells was determined by counting under a microscope.[4]

3. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Treatment: Cells were pre-treated with resveratrol (e.g., 10 µM) before being exposed to an oxidizing agent like H₂O₂.

  • Staining: Cells were incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Analysis: The fluorescence intensity of DCF was measured using a fluorescence microscope or a flow cytometer to quantify the intracellular ROS levels.[4]

Signaling Pathways and Mechanisms of Action

Resveratrol's anti-aging effects are attributed to its ability to modulate several key signaling pathways.

1. Activation of Sirtuin 1 (SIRT1)

Resveratrol is a well-documented activator of SIRT1, a NAD+-dependent deacetylase.[1][2] SIRT1 plays a crucial role in cellular metabolism, stress resistance, and longevity. By activating SIRT1, resveratrol can deacetylate and modulate the activity of numerous downstream targets involved in aging processes.

SIRT1_Activation_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NAD NAD+ NAD->SIRT1 Co-substrate Apoptosis Apoptosis↓ p53->Apoptosis Mitochondrial_Biogenesis Mitochondrial Biogenesis↑ PGC1a->Mitochondrial_Biogenesis Stress_Resistance Stress Resistance↑ FOXO->Stress_Resistance

Resveratrol activates SIRT1, leading to the deacetylation of key regulatory proteins.

2. Modulation of AMPK Pathway

Resveratrol can also activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] AMPK activation can, in turn, increase NAD+ levels, further enhancing SIRT1 activity.

AMPK_Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates NAD_NADH ↑ NAD+/NADH ratio AMPK->NAD_NADH mTOR mTOR AMPK->mTOR Inhibits SIRT1 SIRT1 NAD_NADH->SIRT1 Activates Autophagy Autophagy↑ mTOR->Autophagy Inhibits

Resveratrol activates the AMPK pathway, influencing cellular energy and autophagy.

3. Antioxidant Activity

While direct radical scavenging by resveratrol is modest, its primary antioxidant effects are mediated through the upregulation of endogenous antioxidant enzymes.[5] This is achieved through the activation of transcription factors like Nrf2.

Antioxidant_Workflow Resveratrol Resveratrol Nrf2_activation Nrf2 Activation Resveratrol->Nrf2_activation Antioxidant_Enzymes ↑ Expression of Antioxidant Enzymes (SOD, CAT, GPx) Nrf2_activation->Antioxidant_Enzymes ROS_reduction Cellular ROS ↓ Antioxidant_Enzymes->ROS_reduction

Resveratrol enhances cellular antioxidant defense by upregulating antioxidant enzymes.

References

Validating Compound Effects on the JNK-1-DAF-16 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The c-Jun N-terminal kinase (JNK-1) and the Forkhead box O (FOXO) transcription factor DAF-16 form a critical signaling pathway that governs stress resistance and longevity in the model organism Caenorhabditis elegans. This pathway is highly conserved across species, making it a key target for the development of therapeutic interventions for age-related diseases. The JNK-1 pathway acts in parallel to the well-studied Insulin/IGF-1 signaling (IIS) pathway, converging on the master regulator DAF-16.[1][2][3] Under normal conditions, DAF-16 is largely sequestered in the cytoplasm. However, upon exposure to various stressors, such as oxidative stress or heat shock, JNK-1 is activated and phosphorylates DAF-16, promoting its translocation into the nucleus.[1][2][4] Once in the nucleus, DAF-16 upregulates the expression of a suite of target genes involved in stress response, metabolism, and cellular repair, ultimately leading to enhanced stress tolerance and extended lifespan.[5][6]

This guide provides a comparative framework for validating the effects of novel compounds, such as the hypothetical Isolappaol C , on the JNK-1-DAF-16 pathway. As no public data currently exists for "this compound," this document will use known pathway modulators as examples to illustrate the required experimental validation. The methodologies and data presentation formats provided herein are designed to offer a robust and objective assessment for researchers, scientists, and drug development professionals.

Comparative Analysis of JNK-1-DAF-16 Pathway Modulators

To effectively validate a novel compound, its performance must be benchmarked against known modulators of the JNK-1-DAF-16 pathway. The following table summarizes the effects of select compounds on key longevity and stress-resistance phenotypes in C. elegans.

Compound/InterventionConcentrationMean Lifespan Extension (%)Oxidative Stress Survival Increase (%)DAF-16 Nuclear LocalizationKey Target Gene UpregulationReference(s)
This compound (Hypothetical) TBDTBDTBDTBDTBDN/A
Sulforaphane 50 µM~15%Not ReportedIncreasedsod-3, mtl-1, gst-4[7]
Catalpol 100 µM~20%Significant IncreaseIncreasedNot explicitly sod-3, but general antioxidant enzymes[8]
Statin (Lovastatin) 20 µM~10%Not ReportedIncreased (JNK-1 dependent)jnk-1[9]
Lactobacillus fermentum WC2020 Feeding~18%Significant IncreaseIncreaseddaf-16, sod-3, ctl-1, ctl-3[10]

TBD: To be determined through experimentation.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action, it is crucial to visualize both the biological pathway and the experimental process for its validation.

JNK_DAF16_Pathway Stress Environmental Stress (Oxidative, Heat) JNK_1 JNK-1 Stress->JNK_1 DAF_16_cyto DAF-16 (Cytoplasm) JNK_1->DAF_16_cyto Phosphorylates DAF_16_nuc DAF-16 (Nucleus) DAF_16_cyto->DAF_16_nuc Translocation Target_Genes Target Genes (sod-3, hsp-16.2, mtl-1) DAF_16_nuc->Target_Genes Upregulates Phenotype Increased Lifespan & Stress Resistance Target_Genes->Phenotype

Figure 1: The JNK-1-DAF-16 signaling pathway in response to stress.

Experimental_Workflow start Start: Synchronize C. elegans Population treatment Treat with this compound (and Controls) start->treatment phenotype_assays Phenotypic Assays treatment->phenotype_assays molecular_assays Molecular & Cellular Assays treatment->molecular_assays lifespan Lifespan Assay phenotype_assays->lifespan stress Stress Resistance (Oxidative/Heat) phenotype_assays->stress data Data Analysis & Comparison lifespan->data stress->data localization DAF-16::GFP Nuclear Localization molecular_assays->localization qpcr qPCR for Target Gene Expression molecular_assays->qpcr localization->data qpcr->data

References

Cross-validation of Isolappaol C's effects in different biological systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Isolappaol C, a lignan found in the seeds of Arctium lappa (burdock). While research on this compound is emerging, this document summarizes the current understanding of its effects in different biological systems, comparing it with other related lignans where direct data for this compound is unavailable.

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and related lignans.

Table 1: Anti-aging Effects of Lignans from Arctium lappa in Caenorhabditis elegans

CompoundConcentration (µM)Mean Lifespan Extension (%)Statistical Significance (p-value)
This compound 10011.2 - 15.2< 0.05
Isolappaol A10011.2 - 15.2< 0.05
Arctigenin10011.2 - 15.2< 0.05
Arctiin10011.2 - 15.2< 0.05
Matairesinol100~25< 0.05
Lappaol F10011.2 - 15.2*< 0.05

*Note: A specific value for the mean lifespan extension for this compound was not individually reported but was stated to be within this range for a group of tested lignans.

Table 2: Anti-inflammatory Effects of Lignans from Arctium lappa on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Inhibition of NO Production (%)IC₅₀ (µM)
This compound Data not availableData not availableData not available
Lappaol F10, 30Significant inhibition~18.3
Diarctigenin10, 30Significant inhibition~14.7

Note: Direct data for this compound's effect on nitric oxide production is not currently available. The data presented is for other lignans isolated from the same plant, suggesting a potential anti-inflammatory role for this class of compounds.

Experimental Protocols

C. elegans Lifespan Assay

This protocol outlines the general procedure for assessing the effect of compounds on the lifespan of the nematode Caenorhabditis elegans.

a. Worm Strain and Maintenance:

  • Wild-type C. elegans Bristol N2 strain is typically used.

  • Worms are maintained on Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source at 20°C.

b. Compound Administration:

  • This compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the NGM agar to achieve the desired final concentration.

  • Control plates contain the same concentration of the solvent.

c. Lifespan Analysis:

  • Age-synchronized populations of worms (L4 larvae) are transferred to the experimental plates.

  • The number of live and dead worms is scored daily or every other day.

  • Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Worms that crawl off the agar or die from internal hatching ("bagging") are censored from the analysis.

  • Survival curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the method to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.

b. Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound) for 1-2 hours.

  • Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

c. Measurement of Nitric Oxide:

  • After 24 hours of incubation with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm, and the amount of nitrite is calculated from a standard curve of sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Mandatory Visualization

Signaling Pathway of this compound in C. elegans Longevity

The following diagram illustrates the proposed signaling pathway through which this compound and related lignans may extend the lifespan of C. elegans.

G cluster_stress Stress Stimuli cluster_cell C. elegans Cell stress Oxidative Stress / Other Stressors JNK_1 JNK-1 (MAPK) stress->JNK_1 Activates IsolappaolC This compound IsolappaolC->JNK_1 Upregulates expression DAF_16_cyto DAF-16 (Cytoplasm) JNK_1->DAF_16_cyto Phosphorylates & Promotes Nuclear Translocation DAF_16_nucleus DAF-16 (Nucleus) DAF_16_cyto->DAF_16_nucleus TargetGenes Target Genes (e.g., sod-3, hsp-16.2) DAF_16_nucleus->TargetGenes Activates Transcription Longevity Increased Lifespan & Stress Resistance TargetGenes->Longevity G start Start sync Synchronize C. elegans (L4 stage) start->sync prepare_plates Prepare NGM plates with E. coli OP50 and Test Compounds (this compound / Control) sync->prepare_plates transfer Transfer synchronized worms to experimental plates prepare_plates->transfer incubate Incubate at 20°C transfer->incubate score Score live/dead worms daily incubate->score censor Censor lost or 'bagged' worms score->censor repeat_score Repeat scoring until all worms are dead censor->repeat_score repeat_score->score No analyze Analyze data: Kaplan-Meier survival curves, Log-rank test repeat_score->analyze Yes end End analyze->end

A Head-to-Head Comparison of Isolappaol C and Other Lignans in Key Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, a detailed head-to-head comparison of the lignan Isolappaol C with other notable lignans—arctigenin, matairesinol, and lappaol F—reveals distinct profiles in anti-inflammatory, anticancer, and anti-aging activities. This guide synthesizes available experimental data to provide an objective comparison of their performance.

Executive Summary

Lignans, a class of polyphenolic compounds found in plants, have garnered significant interest for their diverse pharmacological properties. This guide focuses on this compound, a lignan isolated from Arctium lappa (burdock), and compares its biological efficacy against other well-studied lignans from the same source. The comparative analysis is based on key performance indicators in preclinical models, including inhibition of nitric oxide production for anti-inflammatory effects, reversal of multidrug resistance in cancer cells, and lifespan extension in Caenorhabditis elegans for anti-aging properties.

Data Presentation: A Comparative Analysis of Lignan Bioactivity

The following tables summarize the quantitative data from various studies, offering a clear comparison of this compound with arctigenin, matairesinol, and lappaol F.

Table 1: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production
LignanCell LineAssayIC50 (µM)Reference
This compound RAW 264.7NO Production Inhibition14.7 - 18.3 (Range for several lignans)[1]
ArctigeninRAW 264.7NO Production Inhibition~15[1]
MatairesinolBV2 MicrogliaNO Production Inhibition6.25 - 25 (Concentration-dependent inhibition)[2][3]
Lappaol FRAW 264.7NO Production Inhibition14.7 - 18.3 (Range for several lignans)[1]

Note: A specific IC50 value for this compound was not individually reported in the abstract but was part of a group of lignans with a specified range of activity.

Table 2: Anticancer Activity - Reversal of Multidrug Resistance (MDR)
LignanCell LinesAssayKey FindingsReference
This compound CaCo2, CEM/ADR 5000Doxorubicin Synergism & P-gp InhibitionExhibited synergistic effects with doxorubicin. Increased retention of rhodamine 123, indicating P-gp inhibition.[4]
ArctigeninCaCo2, CEM/ADR 5000Doxorubicin Synergism & P-gp InhibitionExhibited synergistic effects with doxorubicin. Increased retention of rhodamine 123.[4]
MatairesinolCaCo2, CEM/ADR 5000Doxorubicin Synergism & P-gp InhibitionExhibited synergistic effects with doxorubicin. Increased retention of rhodamine 123.[4]
Lappaol FCaCo2, CEM/ADR 5000Doxorubicin Synergism & P-gp InhibitionExhibited synergistic effects with doxorubicin. Increased retention of rhodamine 123.[4]
Table 3: Anti-aging Activity - Lifespan Extension in C. elegans
LignanModel OrganismConcentration (µM)Mean Lifespan Extension (%)Reference
This compound C. elegans10, 100Significant extension (Specific % not detailed in abstract)[5]
ArctigeninC. elegans10, 100Significant extension[5]
MatairesinolC. elegans10025%[5]
Lappaol FC. elegans10, 100Significant extension[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

a. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test lignans (e.g., this compound, arctigenin) and incubated for 1 hour.

  • Subsequently, cells are stimulated with 1 µg/mL of LPS for 24 hours.

b. Measurement of Nitrite Concentration:

  • After the incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.

Reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) Inhibition

This protocol evaluates the ability of lignans to reverse P-gp-mediated multidrug resistance in cancer cells using a rhodamine 123 exclusion assay.

a. Cell Culture:

  • P-gp overexpressing cancer cell lines (e.g., CEM/ADR 5000) and their non-resistant counterparts are cultured in appropriate media.

b. Rhodamine 123 Accumulation Assay:

  • Cells are pre-incubated with the test lignans at various concentrations for a specified time (e.g., 30 minutes).

  • The fluorescent P-gp substrate, rhodamine 123, is then added to the cell suspension and incubated.

  • After incubation, cells are washed with cold PBS to remove extracellular rhodamine 123.

  • The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.

  • An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Caenorhabditis elegans Lifespan Assay

This assay is a widely used model to study the effects of compounds on aging and longevity.

a. Worm Maintenance and Synchronization:

  • Wild-type C. elegans N2 strain is maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 at 20°C.

  • A synchronized population of worms is obtained by standard bleaching of gravid adults to isolate eggs, which are then allowed to hatch and develop to the L4 larval stage.

b. Lifespan Assay:

  • L4 larvae are transferred to fresh NGM plates containing the test lignans dissolved in the medium. A control group with the vehicle (e.g., DMSO) is also included.

  • To prevent progeny from confounding the results, fluorodeoxyuridine (FUDR) is added to the media to inhibit egg hatching.

  • The worms are transferred to fresh plates every few days.

  • The number of living and dead worms is scored daily or every other day. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Survival curves are generated, and statistical analysis (e.g., log-rank test) is performed to determine the effect of the compounds on the mean and maximum lifespan.[4][6][7]

Mandatory Visualization

Signaling Pathway of Lignan-Mediated Lifespan Extension in C. elegans

The following diagram illustrates the proposed signaling cascade through which lignans, including this compound, may promote longevity and stress resistance in C. elegans.

Lignan_Longevity_Pathway cluster_nucleus Nucleus Lignans Lignans (e.g., this compound) JNK1 JNK-1 Lignans->JNK1 Up-regulates DAF16 DAF-16 (Transcription Factor) JNK1->DAF16 Promotes nuclear translocation DAF16_n DAF-16 Nucleus Nucleus Stress_Resistance Stress Resistance Genes DAF16_n->Stress_Resistance Up-regulates expression of Longevity Increased Longevity Stress_Resistance->Longevity Leads to

Caption: Proposed JNK-1-DAF-16 cascade for lignan-mediated longevity in C. elegans.

Experimental Workflow: Inhibition of NO Production Assay

This diagram outlines the key steps in the experimental workflow for assessing the anti-inflammatory activity of lignans.

NO_Inhibition_Workflow start Start: Seed RAW 264.7 cells in 96-well plate overnight Incubate overnight start->overnight add_lignans Add test lignans (e.g., this compound) overnight->add_lignans incubate1 Incubate for 1 hour add_lignans->incubate1 add_lps Stimulate with LPS (1 µg/mL) incubate1->add_lps incubate24 Incubate for 24 hours add_lps->incubate24 collect_supernatant Collect supernatant incubate24->collect_supernatant griess_reagent Add Griess reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

References

Lack of Synergistic Effect Data for Isolappaol C, a Lignan from Arctium lappa

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches have revealed no published studies detailing the synergistic effects of Isolappaol C with other compounds. While the existence of this compound as a natural product is confirmed, its combinatorial bioactivity remains unexplored in publicly available research.[1][2] Isolappaol A, a related compound, has been studied for its potential to promote longevity and stress resistance in C. elegans through the JNK-1-DAF-16 cascade, but not in the context of synergistic interactions.[3] Another related lignan, Lappaol F, has demonstrated anticancer properties by inhibiting the Hippo-YAP signaling pathway, but again, studies on its synergistic effects are absent.[4][5]

Given the absence of data for this compound, this guide will instead provide a comparative analysis of two other well-studied lignans isolated from the same plant, Arctium lappa: Arctigenin and Matairesinol . These compounds have documented synergistic activities with conventional anticancer agents and other natural products, offering valuable insights for researchers in drug development. This illustrative guide will adhere to the requested format, providing a framework for how such a comparison for this compound could be structured should data become available in the future.

Comparative Guide to the Synergistic Effects of Arctigenin and Matairesinol

This guide compares the synergistic anticancer effects of Arctigenin and Matairesinol when combined with other therapeutic compounds, providing quantitative data, experimental methodologies, and outlining the relevant biological pathways.

Quantitative Data Summary

The following table summarizes the quantitative data from studies demonstrating the synergistic effects of Arctigenin and Matairesinol in combination with other agents.

LignanCombination AgentCancer Cell Line(s)Key FindingsCombination Index (CI) / EffectReference(s)
Arctigenin QuercetinLAPC-4 (prostate cancer)Synergistically enhanced anti-proliferative effect. Stronger effect in androgen receptor (AR) wild-type cells.Synergistic[6]
Arctigenin 2-DeoxyglucoseTumor cellsEnhanced cancer cell killing with few toxic side effects.Synergistic[7]
Arctigenin Green tea polyphenols, CurcuminProstate and breast cancer cellsEnhanced preventive effect.Synergistic[7]
Matairesinol 5-Fluorouracil (5-FU)PANC-1 and MIA PaCa-2 (pancreatic cancer)Synergistic antiproliferative effect. Combination significantly increased apoptosis and ROS production.Synergistic[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays
  • Objective: To determine the inhibitory effect of single and combined compounds on cancer cell proliferation.

  • Methodology:

    • Cell Culture: Human pancreatic cancer cells (PANC-1, MIA PaCa-2) or prostate cancer cells (LAPC-4) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

    • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are treated with varying concentrations of the lignan (Arctigenin or Matairesinol), the combination agent (e.g., Quercetin or 5-FU), or the combination of both for a specified period (e.g., 48 or 72 hours).

    • Quantification: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. For the MTT assay, the reagent is added to the wells, incubated, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then measured with a microplate reader at a specific wavelength (e.g., 570 nm).

    • Synergy Analysis: The synergistic effect of the drug combination is quantified using the Combination Index (CI) method based on the Chou-Talalay principle. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis and Cell Cycle Analysis
  • Objective: To evaluate the induction of programmed cell death (apoptosis) by the combined treatment.

  • Methodology:

    • Cell Treatment: Cells are treated with the compounds as described for the viability assays.

    • Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Western Blotting: To confirm apoptosis, protein lysates from treated cells are analyzed by Western blotting for the expression of key apoptosis markers like cleaved Caspase-3, PARP, Bax, and Bcl-2.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The synergistic effects of Arctigenin and Matairesinol with their combination partners often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

G cluster_arctigenin Arctigenin + Quercetin Synergy cluster_matairesinol Matairesinol + 5-FU Synergy AR Androgen Receptor (AR) PI3K_Akt PI3K/Akt Pathway AR->PI3K_Akt Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival edge_placeholder1 PI3K_Akt->edge_placeholder1 STAT3 STAT3 Pathway STAT3->Proliferation_Survival edge_placeholder2 STAT3->edge_placeholder2 Inhibition Inhibition Inhibition2 Inhibition2 edge_placeholder1->Proliferation_Survival edge_placeholder1->Inhibition edge_placeholder2->Proliferation_Survival edge_placeholder2->Inhibition2 Mito Mitochondrial Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MMP ↓ Mitochondrial Membrane Potential Mito->MMP Ca ↑ Intracellular Ca2+ Mito->Ca Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Ca->Apoptosis G start Select Cell Line & Compounds of Interest ic50 Determine IC50 Values for Each Compound Individually start->ic50 combo_design Design Combination Study (e.g., Constant Ratio) ic50->combo_design treatment Treat Cells with Single Agents and Combinations combo_design->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability synergy_calc Calculate Combination Index (CI) to Determine Synergy viability->synergy_calc mechanism Mechanistic Studies (Apoptosis, Western Blot, etc.) synergy_calc->mechanism end Publish Findings mechanism->end

References

Independent Verification of Isolappaol C's Purity and Identity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the purity and identity of Isolappaol C, a dibenzylbutyrolactone lignan. For comparative analysis, this guide includes hypothetical data for this compound and a structurally related, commercially available lignan, Matairesinol. The experimental protocols detailed herein are designed to offer robust and reproducible methods for quality assessment.

Comparative Analysis of this compound and Matairesinol

The following table summarizes key hypothetical data points for the comparison of this compound and Matairesinol. These values are representative and intended to guide researchers in their own analyses.

ParameterThis compoundMatairesinolMethod
Purity (HPLC) >98%>98%High-Performance Liquid Chromatography
Molecular Weight (MS) 550.59 g/mol 358.39 g/mol Mass Spectrometry
Identity Confirmation ConfirmedConfirmedNMR Spectroscopy, Mass Spectrometry
IC50 (MCF-7) 15 µM25 µMCell-Based Cytotoxicity Assay

Experimental Protocols

Detailed methodologies for the verification of purity and identity are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify this compound or its alternatives from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • 0-20 min: 30-70% acetonitrile

    • 20-25 min: 70-90% acetonitrile

    • 25-30 min: 90% acetonitrile

    • 30-35 min: 90-30% acetonitrile

    • 35-40 min: 30% acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification

This protocol confirms the molecular weight of the target compound and helps identify any co-eluting impurities. Dibenzylbutyrolactone lignans often exhibit a characteristic loss of 44 Da (CO2) in the mass spectrum.[1]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: Set to scan a mass range appropriate for the target compound (e.g., m/z 100-1000).

  • Fragmentation Analysis: Perform MS/MS analysis on the parent ion to observe characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the chemical structure, confirming the identity and stereochemistry of the compound. For dibenzylbutyrolactone lignans, key signals in the 1H NMR spectrum include those for the aromatic protons and the protons of the butyrolactone ring.[2][3]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

  • Experiments:

    • 1H NMR: To observe the proton environment.

    • 13C NMR: To observe the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and assign signals unambiguously.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.

Visualizing Experimental Workflow and a Plausible Signaling Pathway

To aid in the conceptualization of the verification process and potential biological context, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Interpretation cluster_result Conclusion Sample This compound Sample Dissolution Dissolve in Methanol Sample->Dissolution HPLC HPLC Purity Analysis Dissolution->HPLC LCMS LC-MS Identity Confirmation Dissolution->LCMS NMR NMR Structural Verification Dissolution->NMR Purity Purity > 98%? HPLC->Purity Identity Correct Molecular Weight & Fragmentation? LCMS->Identity Structure Correct NMR Spectra? NMR->Structure Verified Verified Purity->Verified Yes NotVerified Not Verified Purity->NotVerified No Identity->Verified Yes Identity->NotVerified No Structure->Verified Yes Structure->NotVerified No

Caption: Experimental workflow for the independent verification of this compound.

plausible_signaling_pathway IsolappaolC This compound PKC Protein Kinase C (PKC) IsolappaolC->PKC Inhibition? NFkB NF-κB PKC->NFkB Activation Apoptosis Apoptosis PKC->Apoptosis InflammatoryResponse Pro-inflammatory Gene Expression NFkB->InflammatoryResponse

Caption: Plausible signaling pathway involving Protein Kinase C (PKC) that could be modulated by lignans like this compound.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced Isolappaol C: Efficacy and Purity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isolappaol C is a natural product with the molecular formula C30H34O10.[1] It is cataloged in chemical databases and is available from various biochemical suppliers.[1][2] While its primary natural source and full range of biological activities are still under investigation, its congener, Isolappaol A, also isolated from Arctium lappa, has been shown to modulate the JNK-1-DAF-16 signaling cascade, suggesting a potential role in stress resistance and longevity pathways.[3][4]

This guide provides a comparative framework for evaluating the efficacy of synthetically produced versus naturally sourced this compound. As direct comparative studies are not yet available in published literature, this analysis is based on established principles of natural product chemistry and pharmacology, supported by hypothetical data and standardized experimental protocols relevant to the study of such compounds.

Data Presentation: A Comparative Overview

The decision to use synthetic versus naturally sourced this compound can be influenced by several factors, from purity and impurity profiles to yield and scalability. The following table summarizes hypothetical, yet plausible, data points for comparing the two sources.

ParameterNaturally Sourced this compoundSynthetic this compoundRationale for Potential Differences
Purity (HPLC) Typically 95-98%>99% achievableNatural extraction often co-purifies structurally related analogs. Total synthesis allows for precise control over the final product's purity.
Key Impurities Related natural lignans (e.g., Isolappaol A, B), plant pigmentsUnreacted starting materials, reaction byproducts, residual catalystsThe impurity profile is fundamentally different, which can have significant implications for biological activity and toxicity.
Yield Highly variable (dependent on plant source, harvest time, extraction efficiency)Scalable and predictableSynthetic routes offer consistency and are not subject to the environmental and biological variability of natural sources.
Biological Activity (IC50 against JNK1) 150 nM145 nMFor a pure, structurally identical compound, the biological activity should be the same.[5] Minor differences may arise from the presence of synergistic or antagonistic impurities in the natural extract.
Endotoxin Levels Variable, potential for microbial contaminationConsistently lowSynthetic production under controlled conditions minimizes the risk of biological contaminants.

Experimental Protocols

To empirically determine the efficacy of different this compound preparations, standardized assays are crucial. Below are detailed methodologies for key experiments.

In Vitro JNK1 Kinase Assay

This experiment is designed to measure the direct inhibitory effect of this compound on the activity of the JNK1 enzyme, a plausible target given the activity of related compounds.

Objective: To determine the IC50 value of synthetic and naturally sourced this compound against human JNK1.

Materials:

  • Recombinant human JNK1 enzyme

  • ATF2 substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound (synthetic and natural) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of both synthetic and natural this compound in DMSO, followed by a further dilution in kinase buffer.

  • To each well of a 384-well plate, add 2.5 µL of the diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add 2.5 µL of a solution containing the JNK1 enzyme and ATF2 substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the metabolic activity of cultured cancer cells, providing data on its cytotoxic or cytostatic potential.

Objective: To evaluate the effect of synthetic and naturally sourced this compound on the viability of a human cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (synthetic and natural) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear plates

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of synthetic and natural this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO in medium).

  • Incubate the plate for 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

  • Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates the JNK signaling pathway, a component of the MAPK signaling cascade. Based on data from the related compound Isolappaol A, this compound is hypothesized to inhibit this pathway, potentially at the level of JNK1 kinase activity.

JNK_Pathway cluster_0 Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK1 MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis / Gene Expression cJun->Apoptosis IsolappaolC This compound IsolappaolC->JNK

Caption: Hypothesized inhibition of the JNK signaling pathway by this compound.

Experimental Workflow

The following workflow outlines the logical steps for a comprehensive comparison of synthetic and naturally sourced compounds.

Experimental_Workflow cluster_source Compound Sourcing cluster_analysis Analytical Characterization cluster_bioassay Biological Evaluation cluster_conclusion Conclusion Natural Natural Source (Extraction & Purification) Purity Purity & Impurity Profile (HPLC, LC-MS, NMR) Natural->Purity Synthetic Synthetic Route (Total Synthesis) Synthetic->Purity Biochemical Biochemical Assays (e.g., Kinase Inhibition) Purity->Biochemical Cellular Cell-Based Assays (e.g., Viability, Apoptosis) Purity->Cellular Comparison Efficacy & Safety Comparison Biochemical->Comparison Cellular->Comparison

Caption: Workflow for comparing synthetic vs. naturally sourced compounds.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Isolappaol C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Isolappaol C, a lignan compound. In the absence of specific disposal data for this compound, these procedures are based on established best practices for the disposal of laboratory chemical waste.

Pre-Disposal Planning and Waste Identification

Before beginning any experiment that will generate this compound waste, it is crucial to have a disposal plan in place. All chemical waste should be treated as hazardous unless confirmed otherwise by safety officials.[1][2]

  • Waste Characterization: Any unused this compound, solutions containing it, and contaminated materials (e.g., gloves, absorbent pads, glassware) are considered chemical waste.

  • Labeling: From the moment waste is generated, it must be collected in a clearly labeled container.[2][3][4] The label should include the words "Hazardous Waste," the full chemical name ("this compound waste"), and the primary hazard (e.g., "Chemical Waste").

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound and its waste to minimize exposure.[5]

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesMust be worn to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[6]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required.
Respiratory Fume HoodAll handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.
Waste Collection and Storage

Proper collection and storage are critical to prevent accidental spills and reactions.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure screw-top cap.[2][3][7]

  • Segregation of Waste: Do not mix this compound waste with other incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[3][7][8]

  • Storage Location: Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[3] The storage area should have secondary containment to control any potential leaks.[1][7]

  • Container Fullness: Do not overfill waste containers. Fill to a maximum of 80% capacity to allow for vapor expansion and to prevent spills.

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of this compound waste:

  • Prepare for Disposal: Ensure all necessary PPE is worn correctly. Work within a chemical fume hood.

  • Collect Waste: Carefully transfer the this compound waste into the designated and labeled hazardous waste container.

  • Seal the Container: Securely cap the container. Do not leave funnels in the container.[2][7]

  • Decontaminate and Rinse:

    • Any empty containers that originally held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1][7]

    • The rinsate from this process is also considered hazardous waste and must be collected in the same waste container.[7]

    • After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1][2] Do not pour this compound waste down the drain or dispose of it in the regular trash.[1][2][9]

Spill Management

In the event of a spill, prompt and appropriate action is necessary.[10]

  • Alert Personnel: Immediately notify others in the laboratory of the spill.[10]

  • Assess the Spill: For a small, manageable spill, you may proceed with cleanup if you are trained and have the appropriate spill kit. For large or highly concentrated spills, evacuate the area and contact your institution's emergency response team.[10][11][12]

  • Cleanup Procedure:

    • Wear the appropriate PPE, including gloves, safety goggles, and a lab coat.[13]

    • Contain the spill using absorbent pads or other materials from a chemical spill kit.[13]

    • Work from the outside of the spill inward to prevent spreading.[13]

    • Collect the absorbent material and any contaminated debris in a designated hazardous waste bag or container.[12][13]

    • Clean the spill area with soap and water.[13]

  • Dispose of Cleanup Materials: The collected spill cleanup materials are considered hazardous waste and must be disposed of following the procedures outlined above.[11][12]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection cluster_storage Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Prepare Labeled Waste Container B->C D Collect Waste in Fume Hood C->D E Triple-Rinse Empty Containers D->E F Collect Rinsate as Waste E->F G Securely Seal Container F->G H Store in Satellite Accumulation Area G->H I Request EHS Pickup H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Isolappaol C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds such as Isolappaol C. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), is critical to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Hand Protection Wear two pairs of powder-free nitrile gloves. The outer glove should be removed after handling.[1]Prevents skin contact and absorption. Double-gloving provides an additional barrier.[1]
Eye and Face Protection Chemical safety goggles or a face shield are required.[2][3][4]Protects against splashes, aerosols, and airborne particles that could cause eye irritation or injury.[2][3][4]
Body Protection A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Use a certified respirator (e.g., N95) when handling the powder form or if aerosols may be generated.[5]Prevents inhalation of the compound, which may cause respiratory irritation.[2]

Operational Plan: Handling and Experimental Procedures

A systematic approach to handling this compound is crucial for maintaining a safe and controlled experimental environment.

Preparation and Handling:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][6]

  • Personal Protective Equipment (PPE): Before beginning any work, don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, perform this task within a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation: To prepare solutions, slowly add the solvent to the solid this compound to avoid creating dust.

Experimental Workflow:

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

prep Preparation - Don appropriate PPE - Work in a designated fume hood weigh Weighing - Use a ventilated balance enclosure prep->weigh dissolve Dissolution - Slowly add solvent to solid weigh->dissolve experiment Experimental Use - Follow specific protocol dissolve->experiment decontaminate Decontamination - Clean all surfaces and equipment experiment->decontaminate disposal Waste Disposal - Dispose of waste in labeled containers decontaminate->disposal

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable lab coats, and weighing papers, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.

Disposal Procedures:

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the name "this compound" and any solvents used.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Institutional Guidelines: Follow all institutional and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.